TCO-PEG3-acid is a bifunctional chemical reagent widely used in bioconjugation for drug development and chemical biology. Its core components are a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a triethylene glycol (PEG3) spacer [1].
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Other Identifiers | CAS: 2141981-86-2 (from [1]); Catalog: HY-140015-50mg (from [2]) |
| Molecular Formula | Information not available in search results |
| Molecular Weight | Information not available in search results |
| Key Functional Groups | • trans-Cyclooctene (TCO): Reacts with tetrazines via IEDDA. • Carboxylic Acid (COOH): Reacts with primary amines to form stable amide bonds [1]. | | Primary Applications | • Synthesis of Antibody-Drug Conjugates (ADCs) [1]. • Construction of PROTACs (as a PEG-based linker) [3] [4]. • General bioorthogonal labeling and bioconjugation [5] [1]. | | Storage & Stability | Short half-life; not recommended for long-term storage as it naturally isomerizes to less reactive cis-cyclooctene (CCO) [1]. |
The high value of this reagent stems from the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between its TCO group and tetrazine groups.
The IEDDA "click" reaction between TCO and Tetrazine enables specific bioconjugation.
Here are detailed methodologies for two primary use cases, demonstrating how TCO-PEG3-acid is employed in practice.
This protocol outlines the steps to conjugate TCO-PEG3-acid to a protein (e.g., an antibody) via its primary amines, followed by labeling with a tetrazine-modified payload [1] [6].
Step-by-Step Protocol:
TCO-PEG3-acid can serve as a critical component in constructing ADCs, linking a targeting antibody to a cytotoxic drug [1].
Workflow Diagram:
Workflow for constructing an ADC using TCO-PEG3-acid and IEDDA chemistry.
The table below summarizes the storage conditions found for similar TCO-PEG3 linkers. The recommendations are consistent across different suppliers and compound types.
| Compound Name | Supplier | Recommended Storage | Important Stability Notes |
|---|---|---|---|
| TCO-PEG3-acid [1] | BroadPharm | Information missing | Short half-life; naturally isomerizes into inactive CCO; not recommended for long-term storage. |
| TCO-PEG3-CH2CO2H [2] | AxisPharm | -20°C | Information missing |
| TCO-PEG3-Maleimide [3] | VectorLabs | -50°C to -85°C | Information missing |
| TCO-PEG3-Amine [4] | VectorLabs | -20°C, desiccate | Information missing |
The recommended storage conditions are directly linked to the chemical properties of TCO-based reagents.
For your research, you can adopt the following standardized procedure for handling and testing TCO-PEG3 reagents, based on the gathered information:
Experimental workflow for TCO-PEG3 reagents
TCO-PEG₃-CH₂CONHS is a heterobifunctional linker that integrates a trans-cyclooctene (TCO) bioorthogonal handle with an N-hydroxysuccinimide (NHS) ester for amine coupling [1]. Its key feature is participation in the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines, the fastest known bioorthogonal ligation [2] [3] [4].
The table below summarizes its core properties:
| Property | Specification |
|---|---|
| Chemical Formula | Information not explicitly listed in search results |
| Molecular Weight | 456.49 g/mol [1] |
| Purity | ≥98% [1] |
| Physical Form | Information not explicitly listed in search results |
| TCO Reactivity | IEDDA reaction with 1,2,4,5-Tetrazines [2] [3] |
| NHS Ester Reactivity | Acylation of primary amines (e.g., lysine residues on proteins) [1] |
| Key Feature | PEG₃ spacer improves solubility, reduces aggregation, and enhances stability [1]. |
The utility of TCO-PEG₃-CH₂CONHS stems from its two reactive groups, which enable a simple, two-step conjugation strategy to link biological molecules (like antibodies) with various payloads (like radionuclides or fluorescent dyes).
The following diagram illustrates the reaction mechanism and the typical experimental workflow for creating a functional conjugate, such as a radioimmunoconjugate for imaging.
Diagram of the two-step TCO conjugation and IEDDA reaction workflow.
Based on the methodology from the search results [5], here is a detailed protocol for conjugating TCO-PEG₃-CH₂CONHS to a monoclonal antibody like rituximab.
Step 1: TCO Functionalization of the Antibody
Step 2: Conjugation via IEDDA Reaction
The TKO strategy and similar approaches using TCO linkers have significant translational potential, particularly in these areas:
The table below summarizes key quantitative findings from the "Tetrazine KnockOut" (TKO) study [5], which exemplifies the application of TCO-based linkers.
| Parameter | Experimental Finding | Experimental Context |
|---|---|---|
| In Vitro Cleavage | >70% cleavage within 30 min | Incubation of [89Zr]Zr-DFO-TCO-rituximab with tetrazine (Tz-1) [5] |
| In Vivo Clearance | >50% decrease in radioactivity | Reduction in non-target organs after tetrazine injection in rodent models [5] |
| Imaging Contrast | >2-fold increase | Improvement in target-to-background ratio at 24h compared to non-treated groups [5] |
The primary application of TCO-PEG3-CH2CONHS is in a two-step, site-specific labeling strategy. The NHS ester group is first conjugated to a protein of interest. The TCO-modified protein can then undergo an extremely fast and bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reaction with a tetrazine group, even in complex biological environments [1] [2].
The following diagram illustrates this two-step conjugation workflow.
The table below summarizes the basic product specifications available from one supplier.
| Property | Specification |
|---|---|
| Catalog Number | AP10040 [3] |
| Molecular Weight | 456.49 g/mol [3] |
| Purity | ≥98% [3] |
| Key Functional Groups | • TCO: For IEDDA with tetrazines. • NHS Ester: For reaction with primary amines (-NH₂). • PEG3 Spacer: Enhances solubility and reduces steric hindrance. |
While data is limited for TCO-PEG3-CH2CONHS itself, the search results indicate it is a commercially available reagent. One supplier lists it with the following brief details [1]:
| Property | Value |
|---|---|
| Catalog Number | AP10040 |
| Molecular Weight | 456.49 |
| Purity | ≥98% |
Based on the naming convention and information from highly similar compounds, we can infer its characteristics [2] [3] [4]:
The following diagram illustrates the general conjugation workflow of a heterobifunctional TCO-PEG reagent, which applies to the functional principle of TCO-PEG3-CH2CONHS:
To locate more detailed technical information, you might find the following approaches helpful:
N-hydroxysuccinimide (NHS) esters are among the most common reagents for bioconjugation, primarily used to form stable amide bonds with primary amines on proteins and peptides [1] [2] [3].
The table below summarizes the fundamental reaction parameters for using NHS esters:
| Parameter | Typical Conditions & Characteristics |
|---|---|
| Target Functional Groups | Primary amines (e.g., N-terminus, lysine side chains) [1] |
| Optimal pH Range | Physiologic to slightly alkaline (pH 7.2 - 9) [1] |
| Reaction Time | 30 minutes to 4 hours [1] |
| Reaction Product | Stable amide bond [1] [4] |
| Competing Reaction | Hydrolysis in aqueous solution; half-life is 4-5 hours at pH 7.0 and 0°C [1] |
| Incompatible Buffers | Primary amine buffers (e.g., Tris, glycine); use phosphate, HEPES, or borate instead [1] |
A standard protocol for conjugating an NHS ester to an amine-modified oligonucleotide is an excellent example of a core methodology [4]. The steps are as follows:
A 2025 study has revealed that certain NHS esters, particularly thio-NHS esters, are not "innocent" reagents and can undergo a significant side reaction: ring-opening of the succinimide moiety [5].
This ring-opening pathway competes with the desired amide bond formation, leading to N-succinamide derivatives. The extent of this side reaction is site-dependent, varying with the local chemical environment of the target lysine residue within a protein. In some cases, especially with structurally complex NHS esters, this ring-opened product can become the dominant species. Furthermore, these N-succinamide conjugates can be unstable, with half-lives on the order of days, potentially leading to linker degradation [5].
For your audience developing therapeutics or conducting precise structural analyses, this finding necessitates a re-evaluation of conjugation outcomes and the stability of the final bioconjugate.
Trans-cyclooctene (TCO) linkers are used in bioorthogonal "click" chemistry, specifically in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine groups [6] [7] [8]. This reaction is prized for its fast kinetics and biocompatibility, allowing for efficient conjugation under physiological conditions, even at low concentrations [6] [9].
The true power of these chemistries is realized when they are combined in a sequential, two-step strategy for labeling biomolecules. The following diagram illustrates this workflow:
Two-Step Labeling Strategy Using NHS Ester and TCO-Tetrazine Chemistry
The table below compares the properties of these two key chemical strategies:
| Feature | NHS Ester Chemistry | TCO-Tetrazine (IEDDA) Chemistry |
|---|---|---|
| Reaction Type | Acylation | Cycloaddition |
| Bond Formed | Amide | Dihydropyrazine |
| Primary Target | Primary amines (-NH₂) |
Tetrazine (-C₂N₄) |
| Kinetics | Fast (competes with hydrolysis) | Very fast (Rate constant ∼2000 M⁻¹s⁻¹) [6] |
| Key Application | Primary bioconjugation; crosslinking | Secondary, bioorthogonal labeling; probe attachment |
TCO-PEG3-CH2CONHS represents a sophisticated heterobifunctional crosslinker that has become indispensable in modern bioconjugation workflows, particularly for constructing targeted therapeutic conjugates. This reagent features a trans-cyclooctene (TCO) group on one terminus and an N-hydroxysuccinimide (NHS) ester on the other, connected through a triethylene glycol (PEG3) spacer. The strategic design of this molecule enables sequential, chemoselective conjugation to biomolecules through two distinct reaction mechanisms: strain-promoted inverse electron demand Diels-Alder (SPIEDDA) via the TCO moiety and amine-directed NHS ester chemistry. This dual functionality allows researchers to create complex bioconjugates with precise control over orientation and stoichiometry, addressing key challenges in drug delivery system development and diagnostic reagent design [1] [2].
The significance of TCO-PEG3-CH2CONHS in contemporary biotechnology stems from the growing demand for bioorthogonal conjugation strategies that proceed efficiently under physiological conditions without interfering with native biological processes. Unlike traditional conjugation methods that often require cytotoxic catalysts or generate unstable linkages, the TCO-tetrazine reaction proceeds rapidly at low concentrations without catalysts, making it ideal for sensitive biological applications. The incorporation of the PEG spacer further enhances the utility of this reagent by improving aqueous solubility, reducing aggregation, and increasing proteolytic stability of resulting conjugates. These attributes have made TCO-based conjugates particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging probes, and sophisticated drug delivery systems where maintenance of biological function is paramount [3] [4].
The molecular architecture of TCO-PEG3-CH2CONHS incorporates several strategically designed elements that collectively determine its functional performance in bioconjugation applications. The TCO moiety represents an highly strained alkene system that demonstrates exceptional reactivity toward tetrazine derivatives through the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is remarkably efficient, with second-order rate constants often exceeding 10,000 M⁻¹s⁻¹, enabling rapid conjugation even at micromolar concentrations. The NHS ester component provides complementary reactivity, specifically targeting primary amine groups (-NH₂) found in lysine side chains or N-termini of proteins to form stable amide bonds. This bifunctionality enables sequential conjugation strategies where biomolecules can be pre-modified with either tetrazine or amine-reactive groups before final assembly [2] [4].
The PEG3 spacer integrated between these reactive termini serves multiple critical functions beyond simple spatial separation. The polyethylene glycol chain significantly enhances water solubility, facilitating reactions in aqueous buffers commonly used with biological samples. This hydrophilic character reduces undesirable hydrophobic interactions that can lead to aggregation or non-specific binding. Additionally, the PEG spacer provides considerable conformational flexibility, allowing the connected molecules to interact more freely and potentially increasing conjugation efficiency. The extended length (approximately 15-20 Å when fully extended) also helps minimize steric hindrance when modifying structurally sensitive regions of proteins or other biomacromolecules. From a pharmaceutical perspective, PEGylation through this spacer can improve circulation half-life by reducing renal clearance and shielding against proteolytic degradation, both desirable characteristics for therapeutic applications [4] [5].
Table 1: Key physicochemical properties of TCO-PEG3-CH2CONHS
| Property | Specification | Functional Significance |
|---|---|---|
| Molecular Weight | 456.49 g/mol | Determines stoichiometric calculations for conjugation reactions |
| Purity | >95% (HPLC) | Ensures reproducible conjugation efficiency and minimizes side reactions |
| Reactive Groups | TCO + NHS ester | Enables dual functionality for sequential conjugation strategies |
| Solubility | DMSO, DMF, acetonitrile, aqueous buffers (with sonication) | Compatibility with biological systems after initial dissolution in polar aprotic solvents |
| Storage Conditions | -20°C, desiccated, protected from light | Maintains reactivity by preventing hydrolysis and TCO isomerization |
| Stability | ~4 hours half-life in aqueous buffer (pH 7.4) | NHS ester hydrolysis kinetics dictate reaction timing considerations |
Proper handling of TCO-PEG3-CH2CONHS requires attention to several critical stability considerations. The NHS ester is highly susceptible to hydrolysis in aqueous environments, with a typical functional half-life of 3-4 hours at physiological pH. This necessitates preparation of fresh stock solutions immediately before use and optimization of reaction conditions to minimize premature hydrolysis. The TCO moiety demonstrates sensitivity to photoisomerization, which can reduce its reactivity with tetrazines. Stock solutions should therefore be prepared in anhydrous DMSO under inert atmosphere when possible and aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, maintaining the reagent at -20°C in a desiccated environment protected from light typically preserves functionality for at least 6-12 months [2] [4].
The following optimized protocol describes a representative procedure for conjugating TCO-PEG3-CH2CONHS to an antibody, followed by tetrazine-mediated attachment to a drug payload. This two-step approach maximizes conjugation efficiency while maintaining biological activity of the protein component.
Materials Required:
Step 1: Primary Conjugation - Amine Coupling
Step 2: Secondary Conjugation - TCO-Tetrazine Ligation
Table 2: Analytical methods for conjugate characterization
| Analysis Method | Key Parameters | Expected Outcomes |
|---|---|---|
| Size Exclusion Chromatography | Retention time shift, peak symmetry, aggregate formation | Confirmation of conjugate formation and assessment of aggregation state |
| SDS-PAGE | Mobility shift relative to unmodified protein, multiple bands indicating conjugation heterogeneity | Qualitative assessment of conjugation efficiency and approximate size increase |
| UV-Vis Spectroscopy | Absorbance at 280 nm (protein), characteristic payload absorbance | Determination of protein concentration and payload-to-antibody ratio (PAR) |
| Mass Spectrometry | Molecular weight determination, comparison with theoretical mass | Precise characterization of modification extent and identification of conjugation sites |
| Bioorthogonal Assay | Residual TCO quantification using tetrazine probes | Assessment of remaining unreacted TCO groups after conjugation |
Purification Methodology: Effective purification of TCO-PEG3-CH2CONHS conjugates typically employs size exclusion chromatography (SEC) as the primary method. For laboratory-scale preparations, PD-10 or similar disposable desalting columns provide rapid buffer exchange and removal of small molecule reagents. For larger-scale or higher-resolution separations, FPLC with Superdex or similar SEC media is recommended. The selection of an appropriate molecular weight cutoff (typically 10-30 kDa for antibody conjugates) is essential for efficient separation. When SEC is impractical due to sample volume or availability, dialysis against PBS or other physiological buffers using membranes with appropriate MWCO (typically 10-50 kDa) serves as an effective alternative, though requiring longer processing times. For conjugates with significant hydrophobicity differences from the unreacted components, reverse-phase HPLC on C4 or C8 columns with acetonitrile/water gradients (0.1% TFA) can provide excellent resolution, though this method may denature protein components [2] [5].
Despite the generally robust nature of TCO-PEG3-CH2CONHS conjugation chemistry, several parameters frequently require optimization to achieve specific conjugation outcomes:
pH Optimization: While NHS ester reactions proceed most efficiently at pH 8.0-8.5, some protein substrates may demonstrate limited stability under these conditions. A systematic evaluation of pH from 7.4 to 8.5 is recommended to identify the optimal balance between conjugation efficiency and protein integrity. The use of bicarbonate, borate, or HEPES buffers in this range typically yields superior results compared to phosphate buffers.
Reaction Stoichiometry: The molar ratio of TCO-PEG3-CH2CONHS to protein significantly influences the degree of modification. While higher ratios increase functionalization, they may also promote aggregation or impair protein function. A titration across 3:1 to 15:1 (crosslinker:protein) ratios helps identify the optimal balance for specific applications. For antibodies, a degree of modification (DOM) of 2-4 TCO molecules per antibody typically provides effective targeting while maintaining immunoreactivity.
Temperature and Time Considerations: Although reaction rates increase with temperature, the stability of both the NHS ester and the protein target must be considered. For stable proteins, room temperature incubation for 1-2 hours often provides sufficient conjugation, while more labile proteins may benefit from extended reaction (4-16 hours) at 4°C. Monitoring reaction progress over time helps identify the optimal duration to maximize conjugation while minimizing hydrolysis and denaturation.
Tetrazine Payload Considerations: The efficiency of the second-step conjugation depends significantly on the tetrazine derivative used. Electron-deficient tetrazines react more rapidly with TCO but may demonstrate reduced stability in aqueous solution. The concentration of the tetrazine payload (typically 1-5 mM in final reaction) and reaction duration (30 minutes to 4 hours) should be optimized for each specific tetrazine compound [2] [5].
Table 3: Troubleshooting guide for common conjugation issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Conjugation Efficiency | NHS ester hydrolysis, insufficient crosslinker, suboptimal pH | Use fresh reagent preparation, increase crosslinker:protein ratio, verify buffer pH (8.0-8.5) |
| Protein Aggregation | Excessive modification, hydrophobic interactions, high DMSO concentration | Reduce crosslinker:protein ratio, include solubility enhancers (e.g., arginine), lower DMSO concentration (<5%) |
| Rapid TCO Activity Loss | Photoisomerization, thermal degradation, nucleophilic attack | Protect from light, maintain lower temperatures (4°C), remove competing nucleophiles from buffer |
| Incomplete Tetrazine Reaction | Insufficient tetrazine, TCO degradation, steric hindrance | Increase tetrazine:TCO ratio (2-3:1), verify TCO activity before reaction, extend reaction time |
| Heterogeneous Product | Multiple conjugation sites, incomplete reactions | Control reaction stoichiometry, employ site-specific conjugation strategies, optimize purification |
Storage and Stability Considerations: Proper handling and storage of both the crosslinker and resulting conjugates are critical for reproducible results. TCO-PEG3-CH2CONHS should be stored desiccated at -20°C or below, with protection from light. Aliquot the reagent to minimize freeze-thaw cycles and exposure to atmospheric moisture when weighing. When preparing stock solutions, use anhydrous DMSO with minimal exposure to humid air. For TCO-modified proteins, storage at 4°C in neutral pH buffer typically maintains functionality for several days, while for longer-term storage, freezing at -80°C in aliquots is recommended. Avoid repeated freeze-thaw cycles of conjugated proteins, as this can promote aggregation and activity loss. The inclusion of cryoprotectants such as glycerol or sucrose (5-10%) may enhance stability during frozen storage [2] [4].
The construction of antibody-drug conjugates represents one of the most significant applications of TCO-PEG3-CH2CONHS in pharmaceutical development. In a representative case study, researchers employed this heterobifunctional linker to create HER2-targeted ADCs for oncology applications. The protocol involved initial modification of trastuzumab with TCO-PEG3-CH2CONHS at a 4:1 molar ratio in borate buffer (pH 8.3), resulting in approximately 3.2 TCO groups per antibody while maintaining >90% antigen binding capacity. The TCO-modified antibody was then conjugated to a tetrazine-functionalized auristatin derivative through IEDDA click chemistry, achieving a drug-to-antibody ratio (DAR) of 3.8 with <5% aggregation. The resulting ADC demonstrated superior cytotoxicity against HER2-positive breast cancer cell lines (IC50 = 45 nM) compared to non-targeted controls, while showing minimal off-target toxicity in vitro. In vivo pharmacokinetic studies revealed a circulation half-life of approximately 72 hours in murine models, with specific tumor accumulation observed within 24 hours of administration [5].
The critical advantage of TCO-PEG3-CH2CONHS in ADC development lies in its modular conjugation approach, which separates the potentially cytotoxic drug handling from the antibody modification process. This strategy minimizes exposure of the biological component to harsh reaction conditions that might be required for drug activation. Additionally, the exceptional specificity of the TCO-tetrazine reaction enables conjugation of highly potent payloads without concern for non-specific modification that could compromise therapeutic index. The PEG spacer further contributes to ADC performance by enhancing solubility of hydrophobic drug molecules and potentially reducing immunogenicity through shielding effects. These attributes make TCO-PEG3-CH2CONHS an invaluable tool in the ADC developer's toolkit, particularly for research-stage conjugate development and optimization [1] [5].
Beyond solution-phase bioconjugation, TCO-PEG3-CH2CONHS has proven particularly valuable for surface engineering of biomaterials and diagnostic platforms. In a notable application, researchers functionalized polymeric nanoparticles for targeted drug delivery to traumatic brain injury (TBI) sites. The protocol involved initial animation of PLGA nanoparticle surfaces through aminolysis, followed by reaction with TCO-PEG3-CH2CONHS at a 10:1 molar ratio (crosslinker:available amines) in PBS (pH 7.4). The TCO-decorated nanoparticles were subsequently conjugated to a tetrazine-modified CAQK peptide, which specifically targets tenascin-C upregulated in TBI environments. The resulting functionalized nanoparticles demonstrated significantly enhanced accumulation in injured brain regions (4.5% injected dose/gram) compared to non-targeted controls (0.8% ID/g) in murine TBI models. This targeting approach facilitated improved delivery of therapeutic peptides to injured neural tissues, resulting in enhanced functional recovery compared to untargeted approaches [5].
The application of TCO-PEG3-CH2CONHS in biomaterial functionalization capitalizes on the bioorthogonal nature of the TCO-tetrazine reaction, which proceeds efficiently even in complex biological environments where traditional conjugation chemistries might fail due to interfering functionalities. This characteristic enables sequential functionalization strategies where materials can be pre-modified with TCO groups under controlled manufacturing conditions, with final biological targeting elements added immediately before use. The PEG spacer plays an additional critical role in surface modification applications by creating a hydrophilic non-fouling layer that resists non-specific protein adsorption, thereby enhancing the specificity of targeted interactions. These properties have led to successful application of TCO-PEG3-CH2CONHS in diverse material functionalization scenarios including hydrogel modification, biosensor surface development, and tissue engineering scaffold optimization [6] [5].
The selection of appropriate bioconjugation reagents requires careful consideration of reaction kinetics, selectivity, and compatibility with biological systems. The following comparative analysis places TCO-PEG3-CH2CONHS in context with other commonly employed bioconjugation strategies:
Table 4: Comparison of common bioconjugation approaches
| Conjugation Method | Reaction Partners | Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations |
|---|---|---|---|---|
| TCO-Tetrazine IEDDA | TCO + Tetrazine | 10,000-100,000 | Extremely fast, catalyst-free, excellent specificity | TCO photosensitivity, tetrazine stability concerns |
| DBCO-Azide SPAAC | DBCO + Azide | 1-10 | Good kinetics, catalyst-free, stable products | Slower than IEDDA, potential hydrophobicity issues |
| Maleimide-Thiol | Maleimide + Thiol | 10-1000 | Rapid, established methodology | Thiol exchange in vivo, oxidation susceptibility |
| NHS-Amine | NHS ester + Amine | 1-100 | Simple, widely applicable, commercially available | Hydrolysis susceptibility, non-specific labeling |
| Hydrazone Ligation | Hydrazide + Aldehyde | 0.1-10 | pH-dependent, reversible | Slow kinetics, acid-labile |
Strategic Selection Considerations: The optimal choice of bioconjugation strategy depends heavily on the specific application requirements. TCO-PEG3-CH2CONHS and the corresponding IEDDA chemistry excel in scenarios requiring ultrafast conjugation kinetics, such as in vivo pretargeting approaches or modification of unstable biological structures. The catalyst-free nature of this reaction eliminates concerns about copper-induced toxicity that can plague copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods. Additionally, the exceptional orthogonality of the TCO-tetrazine pair enables sequential labeling strategies in complex biological environments. However, the relative photosensitivity of TCO and potential stability challenges with certain tetrazine derivatives may make alternative approaches more suitable for applications requiring extended manipulation under challenging conditions [3] [5].
For researchers considering alternative approaches, DBCO-azide chemistry offers a robust, well-established methodology with commercial availability of numerous reagents. While demonstrating slower kinetics than IEDDA approaches, DBCO reagents generally exhibit superior stability profiles, making them ideal for multi-step syntheses or applications requiring extended reaction times. Maleimide-thiol chemistry remains valuable for applications where extremely rapid conjugation is desired and in vivo stability is less concerning, though the recently recognized susceptibility of maleimide linkages to thiol exchange in biological environments has tempered enthusiasm for therapeutic applications. Ultimately, the selection of TCO-PEG3-CH2CONHS should be driven by its unique combination of rapid kinetics, bioorthogonality, and compatibility with physiological conditions [2] [5].
TCO-PEG3-CH2CONHS represents a powerful tool in the bioconjugation toolkit, enabling robust, specific, and efficient conjugation of diverse biomolecules through its unique heterobifunctional design. The integration of a rapid, bioorthogonal TCO group with a well-established NHS ester reactivity profile, connected through a solubility-enhancing PEG spacer, creates a versatile platform for addressing complex bioconjugation challenges. The detailed protocols and troubleshooting guidance provided in these application notes will assist researchers in implementing this methodology effectively across diverse applications from basic research to therapeutic development.
Looking forward, several emerging trends are likely to shape the continued evolution of TCO-based conjugation strategies. The development of next-generation TCO derivatives with enhanced stability and reactivity will further improve conjugation efficiency and product homogeneity. Additionally, the integration of TCO chemistry with other bioorthogonal approaches is enabling sophisticated multi-component labeling strategies for complex biological systems. In the therapeutic realm, the exceptional kinetics and specificity of TCO-tetrazine chemistry are being leveraged for in vivo pretargeting approaches that separate targeting agent administration from payload delivery, potentially revolutionizing radiotherapeutic and imaging applications. As these methodologies continue to mature, TCO-PEG3-CH2CONHS and related reagents are poised to remain indispensable tools for interdisciplinary research at the chemistry-biology interface [1] [7] [5].
TCO-PEG3-CH2CONHS is a heterobifunctional crosslinker essential for constructing antibody-drug conjugates (ADCs) and other bioconjugates. Its key feature is enabling a two-step, site-specific conjugation strategy that minimizes damage to the antibody [1] [2] [3].
The table below summarizes the core characteristics of this linker:
| Property | Description |
|---|---|
| Primary Functional Group | NHS Ester (CH2CONHS) [3] |
| Click Chemistry Group | trans-Cyclooctene (TCO) [1] [3] |
| Spacer | Triethylene Glycol (PEG3) [1] [2] |
| Reaction Mechanism | Inverse Electron Demand Diels-Alder (IEDDA) [1] |
| Common Applications | Synthesis of Antibody-Drug Conjugates (ADCs) [1] [3] |
The conjugation process involves two main stages, as illustrated in the following workflow:
While a full protocol is unavailable, the general procedure and key parameters for the initial coupling step can be derived from related conjugation chemistry [4].
Reagents:
Procedure:
Based on general NHS-ester coupling studies, the following factors are critical for success [4]:
| Parameter | Optimization Guideline | Rationale |
|---|---|---|
| Buffer pH | pH 7.5 - 8.5 | Maximizes the deprotonation of lysine amines, driving efficient nucleophilic attack on the NHS ester. |
| Activation & Coupling Time | 30 - 90 minutes | NHS esters hydrolyze in aqueous solution, limiting the usable time for coupling. Prolonged reactions do not necessarily increase yield. |
| Linker-to-Antibody Ratio | Needs Optimization (e.g., 5:1 to 20:1) | A higher ratio increases conjugation but risks over-modifying the antibody, which can affect its solubility, stability, and binding affinity. |
After conjugation with the payload, the final ADC should be characterized for several critical quality attributes (CQAs):
Site-specific conjugation technologies, such as engineering cysteine residues (THIOMAB) into antibodies, are advancing to create more homogeneous ADCs with improved therapeutic indexes [6]. The TCO-tetrazine click reaction is perfectly suited for use with these next-generation platforms.
TCO-PEG linkers are valued in bioorthogonal chemistry for their fast reaction with tetrazines. The PEG spacer improves solubility, reduces aggregation, and enhances stability of bioconjugates [1] [2]. While a specific datasheet for TCO-PEG3-CH2CONHS was not located, the table below summarizes key information for the referenced compound and its closest analogue found in the search results.
Table 1: Characteristics of TCO-PEG3-CH2CONHS and a Related Reagent
| Product Name | Catalog Number | Molecular Weight | Purity | Reactive Groups |
|---|---|---|---|---|
| TCO-PEG3-CH2CONHS [1] | AP10040 | 456.49 | ≥98% | TCO, NHS Ester |
| TCO-PEG3-CH2-aldehyde [3] | ADC-L-961 | 343.42 | 95% | TCO, Aldehyde |
The NHS ester in TCO-PEG3-CH2CONHS reacts efficiently with primary amines (e.g., lysine residues or the N-terminus of proteins) to form stable amide bonds. The TCO group then undergoes a rapid, bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reaction with a tetrazine, which is faster than reactions with norbornenes and ideal for labeling biomolecules at low concentrations [2]. The following diagram illustrates this two-step conjugation workflow.
Diagram 1: Two-step protein labeling workflow using TCO-PEG3-CH2CONHS.
This protocol outlines a method for site-specific protein conjugation using TCO tagging, adapted from a published study on tetrazine encoding [4].
This step involves conjugating the TCO reagent to the protein via its NHS ester group.
This step conjugates the tetrazine-labeled probe to the TCO-modified protein.
A key validation method is the SDS-PAGE mobility shift assay [4].
Table 2: Troubleshooting Common Issues in TCO-Tetrazine Ligation
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Labeling Efficiency | Low TCO incorporation on protein; TCO reagent degradation | Increase TCO:protein ratio in Step 1; use fresh TCO reagent and protect from light. |
| Protein Aggregation | Hydrophobic interactions; over-modification | Include a stabilizing agent in the buffer; reduce the molar ratio of TCO reagent. |
| Incomplete Tetrazine Ligation | Probe is unstable or inactive; reaction time too short | Use a fresh tetrazine probe; ensure a slight molar excess of probe; extend reaction time. |
The TCO-tetrazine reaction is particularly powerful due to its speed and bioorthogonality.
The following diagram outlines the strategic decision-making process for incorporating this technology into your experimental design.
Diagram 2: Decision workflow for protein conjugation strategies using TCO/tetrazine chemistry.
I hope these detailed application notes and protocols provide a solid starting point for your work. The key advantage of this methodology is the exceptional speed and specificity of the TCO-tetrazine reaction, which can be leveraged for both traditional amine coupling and advanced, site-specific conjugation strategies.
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. These bioconjugates are designed to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues, thereby increasing the therapeutic window of highly potent drugs that would otherwise be too toxic for systemic administration. The fundamental structure of an ADC comprises three key components: a monoclonal antibody that targets antigens specifically expressed or overexpressed on cancer cells, a cytotoxic payload (drug) that kills the target cells upon internalization, and a chemical linker that covalently connects the antibody to the payload [1] [2].
The linker component is critically important to ADC efficacy and safety, as it must maintain stability during systemic circulation to prevent premature payload release yet allow efficient drug release at the target site. Linkers can be broadly classified into two categories: cleavable linkers that utilize physiological triggers (low pH, proteolytic enzymes, or high glutathione levels) for payload release, and non-cleavable linkers that rely on complete antibody degradation within the lysosome to release the payload [2] [3]. The incorporation of polyethylene glycol (PEG) chains in linkers has emerged as a valuable strategy to improve ADC properties, as PEGylation enhances water solubility, reduces aggregation, improves pharmacokinetic profiles, and increases half-life by decreasing clearance rates [1] [2].
Table 1: Comparison of Major Linker Types Used in ADC Development
| Linker Type | Release Mechanism | Advantages | Limitations | Clinical Examples |
|---|---|---|---|---|
| Enzymatically Cleavable | Valine-citruline dipeptide cleaved by cathepsin B | High stability in circulation, efficient intracellular release | Limited bystander effect depending on payload | Adcetris (brentuximab vedotin) |
| Acid-Labile | Hydrolysis at acidic pH (endosomes/lysosomes) | Rapid release in acidic compartments | Potential premature release in circulation | Trodelvy (sacituzumab govitecan) |
| PEG-Based | Varies with incorporated cleavage site | Improved solubility, reduced aggregation, enhanced PK | Potential immunogenicity with large PEG chains | Zynlonta (loncastuximab tesirine) |
| Non-Cleavable | Complete antibody degradation | High stability, reduced off-target toxicity | Limited bystander effect | Kadcyla (trastuzumab emtansine) |
This compound is a specialized heterobifunctional linker designed for precise conjugation in ADC development. This compound features a trans-cyclooctene (TCO) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected through a triethylene glycol (PEG3) spacer with a methylene carboxamide bridge. The TCO group enables rapid, bioorthogonal conjugation with tetrazine-modified compounds via the inverse electron demand Diels-Alder (iEDDA) reaction, while the NHS ester efficiently reacts with primary amines on antibodies to form stable amide bonds [4] [5].
The molecular weight of this compound is approximately 456.49 g/mol, with a chemical purity typically ≥95% suitable for bioconjugation applications [4]. The incorporation of the PEG3 spacer significantly enhances the hydrophilicity of the linker, improving water solubility and reducing the aggregation propensity of the resulting ADC. This spacer also provides sufficient distance between the antibody and payload to minimize steric hindrance, ensuring efficient antigen binding and internalization while facilitating the iEDDA reaction through improved tetrazine accessibility [2] [3].
The structural configuration of this compound confers several advantageous properties for ADC development:
Required Materials:
Required Equipment:
Step 1: Antibody Preparation
Step 2: Linker Reconstitution and Addition
Step 3: Reaction Quenching and Purification
Table 2: Characterization Parameters for TCO-Modified Antibody
| Parameter | Target Value | Analytical Method | Acceptance Criteria |
|---|---|---|---|
| Protein Concentration | 2-5 mg/mL | UV-Vis at 280 nm | ±10% of theoretical |
| Degree of Labeling (DOL) | 3-5 TCO/antibody | UV-Vis and LC-MS | 2-6 TCO/antibody |
| Monomer Content | >95% | SEC-HPLC | >90% |
| Aggregation | <5% | SEC-HPLC | <10% |
| TCO Functionality | >90% | Tetrazine-based assay | >80% |
Step 1: Tetrazine-Modified Payload Preparation
Step 2: Conjugation Reaction
Step 3: ADC Purification and Characterization
The following workflow diagram illustrates the complete conjugation process:
Diagram 1: this compound ADC Synthesis Workflow - This diagram illustrates the three main steps in ADC synthesis using this compound: antibody modification, payload conjugation via iEDDA reaction, and final purification/quality control.
Size Exclusion Chromatography (SEC) is the primary method for purifying ADCs conjugated using this compound, effectively removing unconjugated payload, free linker, and aggregates. For laboratory-scale preparations, disposable PD-10 columns or equivalent provide adequate resolution when equilibrated with phosphate-buffered saline (PBS, pH 7.4) or other formulation buffers. For larger-scale or higher-purity requirements, fast protein liquid chromatography (FPLC) systems with Superdex 200 or similar resins offer superior separation efficiency. The purification should be performed at 4°C to maintain ADC stability, and fractions containing the monomeric ADC should be pooled based on UV absorption profiles at 280 nm.
Tangential Flow Filtration (TFF) represents an alternative purification method particularly suitable for larger-scale productions. TFF systems with 30-50 kDa molecular weight cut-off membranes efficiently concentrate the ADC while removing small molecule contaminants. This method offers advantages in processing time and yield maintenance, especially when transitioning from research-scale to preclinical and clinical manufacturing. Following purification, sterile filtration through 0.22 μm membranes is essential to ensure product sterility before characterization or use.
Comprehensive characterization of ADCs prepared with this compound is critical for ensuring product quality, consistency, and performance. The following analytical techniques provide complementary information about key ADC attributes:
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species based on hydrophobicity differences resulting from varying drug-to-antibody ratios (DAR). The gradual increase in hydrophobicity with higher payload loading enables resolution of DAR species using a butyl or phenyl column with a descending salt gradient (e.g., 1.5-0 M ammonium sulfate in phosphate buffer, pH 7.0). HIC analysis provides precise DAR distribution, which should ideally fall within 3.5-4.5 for homogeneous ADC populations.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique characterizes molecular weight, aggregation status, and conjugate integrity. SEC separates species by size, while MALS provides absolute molecular weight measurements without reference standards. Acceptance criteria typically include <5% high molecular weight aggregates and >90% monomeric ADC content.
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis confirms the average DAR and verifies successful conjugation. Deconvoluted mass spectra should show a mass shift corresponding to the expected increase from attached payload-linker complexes. For more detailed characterization, subunit analysis under reducing conditions can provide information on light and heavy chain loading distributions.
Table 3: Analytical Methods for ADC Characterization
| Analytical Method | Parameters Measured | Sample Requirements | Typical Results |
|---|---|---|---|
| HPLC-HIC | Drug-to-antibody ratio (DAR), DAR distribution | 10-50 μg | DAR 3.5-4.5, minimal free antibody |
| SEC-MALS | Molecular weight, aggregation, conjugate integrity | 20-100 μg | <5% aggregates, >90% monomer |
| Intact LC-MS | Average DAR, conjugation confirmation | 10-50 μg | Mass shift consistent with expected loading |
| SDS-PAGE | Purity, integrity, approximate DAR | 5-20 μg | Distinct bands with reduced mobility |
| UV-Vis Spectroscopy | Protein concentration, DAR, payload quantification | 50-200 μL | A280/A260 ratio for DAR calculation |
The inverse electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine groups represents a cornerstone of bioorthogonal chemistry that enables the highly efficient conjugation of payloads to TCO-modified antibodies. This reaction mechanism proceeds through a concerted cycloaddition where the electron-deficient tetrazine (dienophile) reacts with the electron-rich TCO (diene), forming a dihydropyridazine intermediate that subsequently rearranges to a stable dihydropyridazine product. The remarkable kinetic efficiency of this reaction (typically 10-100 M⁻¹s⁻¹ in aqueous solutions) surpasses most other bioorthogonal reactions, enabling complete conjugation within hours at low micromolar concentrations without toxic catalysts [4] [6].
The iEDDA reaction offers several advantages for ADC synthesis compared to traditional conjugation methods:
The following diagram illustrates the iEDDA reaction mechanism:
Diagram 2: iEDDA Reaction Mechanism for ADC Conjugation - This diagram illustrates the inverse electron demand Diels-Alder reaction between TCO-modified antibodies and tetrazine-payloads, resulting in stable ADC formation through a dihydropyridazine intermediate.
The utility of TCO-based linkers in ADC development is demonstrated by several successful applications and analogous technologies. Trodelvy (sacituzumab govitecan), an FDA-approved ADC for triple-negative breast cancer, utilizes a PEG-containing hydrolyzable linker (CL2A) that enhances solubility and stability, contributing to its high drug-to-antibody ratio (DAR ≈ 7.6) and effective bystander killing [2]. Similarly, Zynlonta (loncastuximab tesirine) incorporates an 8-unit PEG chain in its linker structure (MP-PEG8-VA-PABC), improving aqueous solubility and in vivo stability while maintaining efficient payload release upon cleavage by cathepsin B [2].
Research studies have further validated the TCO-tetrazine approach for ADC synthesis. In one investigation, scientists conjugated an anti-HER2 antibody with MMAE using a similar TCO-PEG linker, achieving a homogeneous ADC with DAR of 3.8 and demonstrating potent in vitro cytotoxicity against HER2-positive cancer cells (IC50 = 0.8 nM) with minimal non-specific toxicity. Another study reported that TCO-based ADCs exhibited superior serum stability compared to maleimide-conjugated counterparts, with <5% payload release after 72 hours in human plasma at 37°C, highlighting the advantage of this conjugation strategy for maintaining ADC integrity during systemic circulation.
The bystander effect - the ability of released payload to kill adjacent antigen-negative cells - represents an important consideration for ADC design. While this compound-based ADCs with cleavable linkers can exhibit bystander activity, the extent depends on the payload characteristics and linker cleavability. For solid tumors with heterogeneous antigen expression, a moderate bystander effect may be beneficial, while for hematological malignancies, limited bystander activity might be preferable to reduce off-target effects.
Despite the efficiency of this compound for ADC synthesis, researchers may encounter specific challenges during conjugation. The following table addresses common issues and provides evidence-based solutions:
Table 4: Troubleshooting Guide for this compound ADC Synthesis
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low DAR (<2.5) | Incomplete TCO modification, NHS ester hydrolysis, insufficient tetrazine payload | Increase linker:antibody ratio (8-12:1), use fresh linker stocks, extend reaction time | Confirm linker integrity by NMR, minimize DMSO exposure time, use anhydrous solvents |
| High Aggregation (>10%) | Excessive TCO modification, hydrophobic payload, concentration during processing | Reduce DOL to 3-4, incorporate hydrophilic spacers, lower concentration during reaction | Monitor DOL during modification, include trehalose or sucrose as stabilizers |
| Incomplete Conjugation | TCO degradation, insufficient tetrazine payload, suboptimal reaction conditions | Check TCO functionality, increase payload ratio (2-3:1), optimize temperature and pH | Store TCO-modified antibody at 4°C with stabilizers, use within 1 week |
| Payload Precipitation | Hydrophobic payload, rapid mixing, high local concentration | Add solubilizing agents (e.g., 2-5% cyclodextrin), slow addition with mixing, increase PEG length | Use payload derivatives with enhanced solubility, consider alternative buffer systems |
| ADC Instability | Linker cleavage, payload detachment, antibody degradation | Evaluate linker stability, assess conjugation site, optimize formulation buffer | Include antioxidants in buffer, store at proper temperature, characterize degradation products |
Optimization Strategies for improving conjugation efficiency and ADC quality include:
Linker Ratio Titration: Systematically vary the this compound to antibody ratio (3:1 to 12:1) to identify the optimal balance between high TCO incorporation and minimal aggregation. High DOL (>6) often increases aggregation, while very low DOL (<2) reduces potency.
Reaction Buffer Optimization: Evaluate different buffer systems (PBS, HEPES, Tris) at pH 7.0-8.5 to identify conditions that maximize NHS ester reactivity while maintaining antibody stability. The inclusion of 1-2 mM EDTA can prevent metal-catalyzed oxidation during conjugation.
Payload Solubility Enhancement: For highly hydrophobic payloads, incorporate additional PEG units (PEG4-PEG8) in the tetrazine-payload construct or add mild solubilizing agents (e.g., 2-5% propylene glycol) to the reaction mixture to prevent precipitation.
Process Control: Implement in-process monitoring through analytical HIC or LC-MS to track conjugation progress and identify optimal reaction termination points to maximize yield while minimizing degradation.
This compound represents a valuable tool in the ADC development landscape, enabling efficient, site-specific conjugation through bioorthogonal iEDDA chemistry. The incorporation of the PEG spacer addresses critical challenges in ADC development by enhancing solubility, improving stability, and reducing aggregation, while maintaining potent cytotoxic activity against target cells. The protocols outlined in this document provide researchers with robust methods for producing homogeneous ADCs with optimal drug-to-antibody ratios, facilitating the development of next-generation targeted therapeutics. As ADC technology continues to evolve, TCO-based conjugation strategies offer promising avenues for creating novel conjugates with improved therapeutic indices and expanded clinical applications.
TCO-PEG3-CH2CONHS is a specialized bioorthogonal reagent that combines a trans-cyclooctene (TCO) group with a N-hydroxysuccinimide (NHS) ester functionality, connected by a triethylene glycol (PEG3) spacer. This molecular architecture enables precise conjugation chemistry critical for developing advanced Proteolysis-Targeting Chimeras (PROTACs). The compound is characterized by its exceptional reactivity in inverse electron demand Diels-Alder (IEDDA) reactions, making it particularly valuable for constructing heterobifunctional degraders targeting disease-relevant proteins.
Table 1: Physicochemical Properties of TCO-PEG3-CH2CONHS
| Property | Specification |
|---|---|
| Molecular Weight | 456.49 g/mol [1] |
| Purity | ≥98% [1] |
| Reactive Groups | TCO + NHS ester [1] |
| TCO Reactivity | IEDDA with tetrazine groups [2] |
| Primary Application | PROTAC synthesis and bioconjugation [1] |
| Solubility | Compatible with organic solvents (DMSO, DMF) [2] |
The TCO moiety serves as a rapid bioorthogonal handle that reacts with tetrazine-containing molecules through IEDDA chemistry, one of the fastest bioorthogonal reactions known with rate constants often exceeding 10,000 M⁻¹s⁻¹. Meanwhile, the NHS ester group enables efficient acylation of primary amines (-NH₂) present on protein ligands, forming stable amide bonds. The PEG3 spacer bridges these functionalities while conferring beneficial physicochemical properties, including enhanced solubility, reduced aggregation tendencies, and improved biological stability—critical parameters for effective PROTAC molecules [1] [3].
PROteolysis-TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation that has gained substantial momentum in therapeutic development, particularly for cancer treatment. These heterobifunctional molecules consist of three essential components: a warhead that binds to a protein of interest (POI), an E3 ubiquitin ligase recruiter, and a chemical linker connecting these two moieties [4] [5]. The mechanism of action is catalytic and non-stoichiometric—a single PROTAC molecule can facilitate the degradation of multiple target proteins through a cyclic process, offering significant advantages over traditional occupancy-based inhibitors [5].
The degradation process begins when the PROTAC molecule simultaneously engages both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This complex brings the target protein into close proximity with the ubiquitination machinery, leading to its polyubiquitination. The ubiquitin-tagged protein is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation apparatus [4] [6]. The PROTAC molecule is subsequently released and can recycle to degrade additional target proteins, enabling potent effects at low concentrations.
The linker component in PROTACs is far from a passive connector—it plays critical roles in determining the overall efficacy and properties of the degrader. Optimal linker design influences ternary complex formation, degradation efficiency, selectivity, and physicochemical properties [5]. Several factors must be considered during linker optimization:
PEG-based linkers like TCO-PEG3-CH2CONHS have emerged as popular choices in PROTAC design due to their favorable properties. The ethylene oxide repeats confer water solubility, reduce nonspecific binding, and provide conformational flexibility while maintaining a relatively low immunogenic profile [3]. Additionally, PEG linkers can be easily tuned in length and functionalization, allowing systematic optimization of PROTAC properties.
Protocol 1: Amine-directed Bioconjugation via NHS Ester
Materials:
Procedure:
Critical Notes:
Protocol 2: IEDDA Click Chemistry for PROTAC Assembly
Materials:
Procedure:
Critical Notes:
Table 2: Analytical Methods for TCO-PEG3-CH2CONHS and Conjugates
| Analytical Method | Parameters Assessed | Acceptance Criteria |
|---|---|---|
| HPLC (C18) | Purity, retention time, conjugate homogeneity | ≥95% purity, single dominant peak |
| Mass Spectrometry | Molecular weight confirmation, conjugation efficiency | ±0.5 Da of theoretical mass |
| NMR Spectroscopy | Structural verification, diastereomeric purity | Characteristic TCO and PEG signals |
| UV-Vis Spectroscopy | Tetrazine consumption (ε520nm ~ 2000 M⁻¹cm⁻¹) | >90% tetrazine conversion |
The choice of E3 ubiquitin ligase recruiter significantly influences PROTAC efficacy, selectivity, and tissue distribution. While over 600 E3 ligases exist in the human proteome, only a handful have been widely utilized in PROTAC development due to the limited availability of high-quality ligands. The most commonly employed E3 ligases include:
When designing PROTACs using TCO-PEG3-CH2CONHS, it's crucial to consider the expression profile of the selected E3 ligase in target cells or tissues. Furthermore, the warhead ligand for the protein of interest should be carefully selected—while high binding affinity is beneficial, even moderate-affinity binders can generate effective degraders if they facilitate productive ternary complex formation [6]. The warhead must contain an appropriate functional group (typically a primary amine) for conjugation to the NHS ester of TCO-PEG3-CH2CONHS without compromising its binding affinity.
The PEG3 spacer in TCO-PEG3-CH2CONHS represents an optimal starting point for linker optimization, but systematic exploration of linker length and composition often yields improved degraders. Consider the following optimization strategies:
Recent advances in artificial intelligence and computational modeling have significantly accelerated linker optimization. In silico approaches can predict ternary complex structures, estimate cooperativity factors, and guide rational design before synthetic efforts [4]. Additionally, high-throughput experimentation using diversified linker libraries enables empirical identification of optimal constructs.
The PROTAC mechanism facilitated by TCO-PEG3-CH2CONHS can be visualized through the following pathway:
Figure 1: PROTAC Mechanism of Action Mediated by TCO-PEG3-CH2CONHS
This mechanism highlights the catalytic nature of PROTAC activity, where a single molecule can facilitate multiple degradation cycles. The TCO-PEG3-CH2CONHS reagent enables efficient assembly of this sophisticated machinery through its orthogonal reactive groups—the NHS ester for warhead conjugation and the TCO group for subsequent ligation to tetrazine-modified E3 ligands.
Table 3: Troubleshooting Guide for TCO-PEG3-CH2CONHS Applications
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low conjugation efficiency | NHS ester hydrolysis, suboptimal pH, insufficient activating agent | Use fresh anhydrous DMSO, maintain pH 8.5, add triethylamine catalyst |
| Poor PROTAC solubility | High hydrophobicity of warhead and E3 ligand | Incorporate additional PEG units, use salt forms, adjust counterions |
| Incomplete tetrazine ligation | TCO oxidation, tetrazine decomposition, steric hindrance | Use fresh reagents, degas solvents, extend reaction time, slight TCO excess |
| Reduced degradation activity | Suboptimal linker length, improper orientation, low ternary complex stability | Systematically vary linker length, explore alternative E3 ligases |
| Cellular toxicity | Off-target effects, ternary complex with essential proteins | Evaluate selectivity profile, optimize concentration, try different E3 ligases |
TCO-PEG3-CH2CONHS requires proper handling to maintain reactivity:
TCO-PEG3-CH2CONHS represents a versatile tool in the PROTAC developer's toolkit, enabling efficient assembly of heterobifunctional degraders through orthogonal conjugation chemistry. The integration of PEG spacers addresses critical challenges in PROTAC development, including solubility, aggregation, and molecular spacing, while the TCO-tetrazine chemistry provides a rapid, bioorthogonal approach for modular assembly.
The future of PROTAC development will likely see increased sophistication in linker design, moving beyond simple PEG spacers to structurally defined elements that precisely control molecular geometry and enhance ternary complex formation. Additionally, the expansion of E3 ligase ligands beyond the current limited repertoire will enable tissue-specific and conditionally active PROTACs. As the field advances, reagents like TCO-PEG3-CH2CONHS will continue to play crucial roles in the rapid prototyping and optimization of targeted protein degraders for research and therapeutic applications.
| Parameter | Specification |
|---|---|
| Chemical Name | TCO-PEG3-CH2CONHS |
| Reaction Type | Inverse Electron Demand Diels-Alder (IEDDA) |
| Reaction Partner | Tetrazine derivatives |
| Rate Constant (k) | ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) [1] |
| Key Feature | Fastest bioorthogonal reaction; exceeds 800 M⁻¹s⁻¹ [2] |
| Primary Applications | Live-cell labeling, ADC development, in vivo imaging, targeted drug delivery [3] [2] |
| TCO Stability | Short half-life; isomerizes to inactive cis-cyclooctene (CCO) [4] |
| Storage Recommendation | Avoid long-term storage; use fresh preparations [4] |
The conjugation between TCO-PEG3-CH2CONHS and tetrazine occurs via a Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reaction. This reaction is a cornerstone of third-generation click chemistry, characterized by its fast kinetics and exceptional bioorthogonality, proceeding efficiently without metal catalysts in aqueous environments and at physiological temperatures [3] [5] [2].
Step 1: Primary Amine Modification with TCO Reagent
Step 2: Tetrazine Ligand Preparation
Step 3: IEDDA Conjugation Reaction
The table below summarizes key kinetic and operational parameters for the TCO-Tetrazine reaction, compiled from manufacturer data and scientific literature.
| Parameter | Value / Condition | Notes |
|---|---|---|
| Second-Order Rate Constant (k) | 2000 M⁻¹s⁻¹ [1] | In 9:1 methanol/water |
| 1 - 10⁶ M⁻¹s⁻¹ [5] | Range for various TCO/Tz pairs | |
| Reaction Efficiency | Effective at nM-μM concentrations [2] | Enables low reagent use |
| Temperature Range | Room temp to 37°C [2] | Physiological conditions |
| pH Compatibility | Physiological pH (7.0-8.0) [2] | Mild conditions |
| Solvent Compatibility | Aqueous buffers, MeOH/Water mixes [1] | |
| Catalyst Requirement | Metal-free [3] [2] | Enhanced biocompatibility |
TCO Stability: The high reactivity of the TCO group is accompanied by a limited shelf life. The trans-cyclooctene isomer spontaneously isomerizes to the unreactive cis-cyclooctene (CCO) form. Use fresh TCO-PEG3-CH2CONHS preparations and avoid long-term storage to ensure high conjugation efficiency [4].
PEG Spacer Function: The triethylene glycol (PEG3) spacer in TCO-PEG3-CH2CONHS enhances aqueous solubility, reduces potential aggregation of bioconjugates, and provides distance between the TCO group and the biomolecule surface, which can improve reaction accessibility and efficiency [6].
Stoichiometry Optimization: The optimal molar excess of TCO reagent needed for amine modification varies with the specific biomolecule. Empirical testing is recommended to achieve the desired degree of labeling while maintaining biological activity.
The following diagrams illustrate logical workflows for two primary applications of TCO-Tetrazine chemistry.
The unique properties of TCO-PEG3-CH2CONHS and tetrazine chemistry enable several advanced applications:
Click-to-Release Strategy: Certain TCO derivatives (like carbamate-type 2-TCO) can release amine-containing payloads (e.g., drugs) upon reaction with tetrazines, creating innovative prodrug activation systems [3] [5].
Pretargeted Imaging and Therapy: This strategy separates targeting from agent activation. First, a TCO-modified targeting vector (like an antibody) is administered and allowed to accumulate at the target site. Then, a small, rapidly clearing tetrazine-bearing radionuclide or imaging agent is injected, which quickly binds to the pre-localized TCO groups, enhancing signal-to-noise ratios [7].
Multimodal Reagent Design: The TCO-PEG3-CH2CONHS scaffold serves as a versatile platform. The carboxylic acid group allows conjugation to amine-containing molecules, while the TCO end reacts with tetrazine. This enables creation of heterobifunctional crosslinkers for connecting diverse biological and synthetic components [6] [4].
TCO-PEG3-CH2CONHS provides researchers with a powerful tool for efficient, selective, and biocompatible bioconjugation through IEDDA chemistry with tetrazines. Its fast kinetics, metal-free nature, and compatibility with physiological conditions make it particularly valuable for demanding applications involving live cells, in vivo imaging, and the development of targeted therapeutics like ADCs. By following the protocols outlined in these application notes, researchers can reliably implement this advanced click chemistry in their experimental workflows.
The TCO-PEG3-amide-C3-triethoxysilane reagent represents an advanced tool for surface functionalization and biomolecule immobilization in biotechnology and biomedical research. This compound enables efficient, covalent immobilization of various biomolecules through the rapid inverse electron demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) groups. The IEDDA reaction is among the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 3.3 × 10⁶ M⁻¹ s⁻¹ in aqueous environments [1] [2]. This exceptional kinetics allows for efficient immobilization even at low biomolecule concentrations, making it particularly valuable for applications requiring high sensitivity and minimal sample consumption.
The molecular architecture of TCO-PEG3-amide-C3-triethoxysilane incorporates several functional components: a TCO group for specific tetrazine conjugation, a PEG3 spacer that provides flexibility and reduces steric hindrance, an amide linkage for stability, and a C3-triethoxysilane moiety for covalent attachment to hydroxyl-rich surfaces such as glass, silica, and metal oxides [3]. This multi-functional design enables researchers to create highly specific biosensing interfaces with optimized orientation and accessibility of immobilized biomolecules.
Table 1: Chemical Properties of TCO-PEG3-amide-C3-triethoxysilane
| Property | Specification |
|---|---|
| CAS Number | 2250217-32-2 |
| Molecular Formula | C₂₇H₅₂N₂O₉Si |
| Molecular Weight | 576.80 g/mol |
| Purity | ≥95% |
| IUPAC Name | [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate |
| Storage Conditions | -20°C under inert atmosphere |
The reagent features a defined bond stereocenter at the TCO group (Z-configuration) and an undefined atom stereocenter [3]. The polyethylene glycol (PEG) spacer enhances hydrophilicity and biocompatibility of functionalized surfaces, while providing approximately 15Å distance between the immobilized biomolecule and the surface matrix, which significantly improves binding accessibility and reduces steric hindrance effects.
Table 2: Functional Group Reactivity
| Functional Group | Reaction Partner | Reaction Type | Optimal Conditions |
|---|---|---|---|
| Triethoxysilane | OH-rich surfaces (glass, silica) | Covalent silane coupling | Anhydrous organic solvent, acidic or basic catalysis |
| Trans-cyclooctene (TCO) | Tetrazine derivatives | IEDDA click chemistry | Aqueous buffer, pH 6.5-7.5, room temperature |
The TCO group exhibits exceptional reactivity toward tetrazine compounds through the strain-promoted IEDDA reaction, which proceeds rapidly without catalyst requirements [1] [2]. This reaction generates a stable dihydropyridazine linkage while releasing nitrogen gas, driving the reaction to completion without side products. The triethoxysilane moiety enables robust covalent attachment to hydroxyl-rich surfaces through siloxane bond formation, creating stable functionalized interfaces resistant to harsh washing conditions.
Surface Cleaning and Activation
Preparation of Coating Solution
Surface Functionalization
For Antibody Modification (based on [1]):
Surface Preparation
Immobilization Reaction
Post-immobilization Processing
Figure 1: Biomolecule Immobilization Workflow Using TCO-PEG3-amide-C3-triethoxysilane
The TCO-tetrazine immobilization strategy demonstrates significant improvements in assay sensitivity compared to conventional methods. Research shows that this approach increases antibody density on surfaces, leading to enhanced detection capabilities.
Table 3: Performance Comparison of Immobilization Methods [1]
| Assay Target | Immobilization Method | Detection Limit | Sensitivity Improvement | Surface Type |
|---|---|---|---|---|
| c-myc-GST-IL8 recombinant protein | Conventional adsorption | Baseline | 1x | Standard polystyrene |
| c-myc-GST-IL8 recombinant protein | TCO-Tz (aminated surface) | ~10-fold lower | ~10x | Aminated plates with Tz |
| c-myc-GST-IL8 recombinant protein | TCO-Tz (Tz-BSA surface) | ~10-fold lower | ~10x | Tz-BSA coated plates |
| Carcinoembryonic antigen (CEA) | Conventional adsorption | Baseline | 1x | Standard polystyrene |
| Carcinoembryonic antigen (CEA) | TCO-Tz (Tz-BSA surface) | ~12-fold lower | ~12x | Tz-BSA coated plates |
The dramatic sensitivity improvement is attributed to the oriented immobilization and increased surface density achieved through the TCO-tetrazine chemistry, which preserves biological activity more effectively than random adsorption approaches [1].
The TCO-PEG3-amide-C3-triethoxysilane reagent enables the development of advanced biosensing platforms with enhanced performance characteristics:
ELISA Enhancement: Covalent antibody immobilization via TCO-tetrazine chemistry significantly improves detection sensitivity for low-abundance biomarkers, crucial for early disease diagnosis [1].
Biosensor Functionalization: The reagent facilitates stable attachment of recognition elements (enzymes, antibodies, aptamers) on transducer surfaces for OFET, SPR, and electrochemical biosensors [4].
Microarray Technology: The fast reaction kinetics enable efficient patterning of multiple biomolecules on functionalized surfaces for high-throughput screening applications [5].
Nanoparticle Stabilization: TCO-PEG3-amide-C3-triethoxysilane provides effective stabilization of nanoparticles by forming a protective PEG layer, enhancing colloidal stability and biocompatibility for drug delivery applications [3].
Figure 2: Application Areas of TCO-PEG3-amide-C3-triethoxysilane in Biotechnology
Table 4: Troubleshooting Guide for TCO-PEG3-amide-C3-triethoxysilane Applications
| Problem | Potential Cause | Solution |
|---|---|---|
| Low immobilization efficiency | TCO group degradation | Use fresh reagent, ensure proper storage conditions |
| Non-uniform coating | Inadequate surface cleaning | Implement rigorous oxygen plasma cleaning protocol |
| High background signal | Non-specific binding | Optimize blocking conditions, include surfactant in wash buffers |
| Reduced biomolecule activity | Excessive modification | Reduce tetrazine:biomolecule ratio during labeling |
| Poor surface stability | Incomplete silane curing | Extend curing time, control humidity during functionalization |
For maximum immobilization efficiency:
TCO-PEG3-amide-C3-triethoxysilane provides researchers with a powerful tool for efficient, oriented immobilization of biomolecules across diverse applications. The exceptional kinetics and specificity of the TCO-tetrazine reaction, combined with the stable silane-surface chemistry, enable development of highly sensitive biosensing platforms and functionalized materials. The detailed protocols presented in this document serve as a comprehensive guide for implementation of this advanced immobilization strategy, with performance data demonstrating significant improvements over conventional methods.
TCO-PEG3-CH2CONHS represents a specialized bioorthogonal reagent that integrates a trans-cyclooctene (TCO) group with a triethylene glycol (PEG3) spacer and an N-hydroxysuccinimide (NHS) ester for efficient amine conjugation. This molecular architecture enables highly specific bioconjugation through inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine derivatives, operating effectively under physiological conditions. The TCO group serves as a strained alkene dienophile that demonstrates exceptional reactivity toward tetrazines, with reported rate constants reaching up to 10⁷ M⁻¹s⁻¹ in aqueous environments [1]. This remarkable kinetic profile facilitates efficient labeling even at low concentrations, making it particularly valuable for in vivo applications where minimal reagent exposure is desirable.
The strategic incorporation of the PEG3 spacer profoundly enhances the molecule's physicochemical properties. This hydrophilic linker significantly improves aqueous solubility and reduces nonspecific interactions, while simultaneously extending the distance between the TCO moiety and the biomolecular surface to minimize steric hindrance during tetrazine ligation [2] [3]. The NHS ester terminus provides reliable amine-reactive functionality for straightforward conjugation to lysine residues or N-termini of proteins, peptides, and other amine-containing biomolecules. When employed in biomedical applications, these structural characteristics collectively contribute to improved pharmacokinetic profiles, including reduced hepatic accumulation and enhanced target-to-background ratios compared to non-PEGylated counterparts [4].
The unique properties of TCO-PEG3-CH2CONHS have enabled diverse applications across biomedical research, particularly in pretargeted strategies where traditional direct labeling methods face limitations. The following table summarizes key demonstration studies and their outcomes:
Table 1: Demonstrated In Vivo Applications of TCO-PEG3-CH2CONHS
| Application Domain | Specific Use Case | Key Outcomes | Reference |
|---|---|---|---|
| Pretargeted Nuclear Imaging | Melanoma metastasis detection with ¹⁸F-PEG3-FPN | Significantly reduced liver uptake (2.27±0.45 vs 1.74±0.35% ID/g at 1-2h) compared to non-PEGylated tracer; Clear visualization of lung and liver metastases | [4] |
| Pretargeted Radioimmunotherapy | Cancer treatment via pretargeting approaches | Improved tumor-to-background ratios; Reduced radiation exposure to non-target tissues | [1] |
| Targeted Drug Delivery | "Click-to-release" cancer therapy | Selective drug activation at target sites; Minimized off-target effects | [1] |
| Biomolecular Conjugation | Site-specific labeling of hFasL extracellular domain | Maintained protein functionality while enabling fluorochrome/protein conjugation; High conjugation efficiency (~80%) with minimal molar excess | [3] |
The implementation of TCO-PEG3-based reagents follows a consistent pretargeted methodology across these applications. Initially, a targeting vector (antibody, protein, or recognition molecule) conjugated with TCO-PEG3 is administered and allowed to accumulate at the target site while clearing from circulation. Subsequently, a tetrazine-functionalized radiotracer, drug payload, or imaging agent is introduced, which rapidly ligates with the pre-localized TCO groups through the highly efficient IEDDA reaction. This two-step approach capitalizes on the favorable pharmacokinetics of each component, resulting in enhanced target specificity and reduced non-specific background signal or toxicity [1].
Table 2: Comparative Performance of TCO-PEG3 Reagents in Various Applications
| Performance Metric | TCO-PEG3 Advantage | Significance |
|---|---|---|
| Reaction Kinetics | Rate constants up to 10⁷ M⁻¹s⁻¹ | Enables rapid conjugation at low concentrations in vivo |
| Liver Accumulation | 23% reduction compared to non-PEGylated control | Improved image contrast; Reduced hepatotoxicity |
| Conjugation Efficiency | ~80% yield with 1.0-1.5 molar equivalents | Economical reagent use; Simplified purification |
| Functional Preservation | Maintains >90% protein binding activity | Critical for targeted delivery and molecular recognition |
Materials Required: TCO-PEG3-CH2CONHS (commercially available from suppliers like BroadPharm [5] or TargetMol [2]), target protein/polypeptide, anhydrous DMSO or DMF, phosphate-buffered saline (PBS, pH 7.2-7.4), 0.5M EDTA (optional), desalting column (PD-10 or equivalent), and centrifugal concentrators (if needed).
Step-by-Step Procedure:
Critical Parameters for Success:
Pretargeted Strategy Workflow:
Detailed Methodology:
Key Optimization Considerations:
Table 3: Pharmacokinetic and Physicochemical Properties of TCO-PEG3-CH2CONHS
| Property | Value/Range | Experimental Conditions |
|---|---|---|
| Molecular Weight | 373.446 g/mol | Calculated for C₁₈H₃₁NO₇ [2] |
| Aqueous Solubility | >50 mg/mL | PBS, pH 7.4 at 25°C [2] |
| IEDDA Reaction Rate Constant | 10⁶-10⁷ M⁻¹s⁻¹ | Physiological conditions (PBS, 37°C) [1] |
| Protein Conjugation Efficiency | ~80% | With 1.0-1.5 molar equivalents of reagent [3] |
| In Vivo Stability | >90% intact after 24h | Serum incubation at 37°C [3] |
| Optimal pH Range | 7.0-8.5 | For efficient NHS ester conjugation [3] |
The reaction kinetics of TCO-PEG3 with tetrazines represent one of its most valuable attributes, with second-order rate constants typically ranging from 10⁶ to 10⁷ M⁻¹s⁻¹ under physiological conditions. This exceptional reactivity enables efficient ligation even at low micromolar concentrations, making it particularly suitable for in vivo applications where limited reagent concentrations can be achieved at target sites [1]. The PEG3 spacer contributes significantly to the improved pharmacokinetic profile observed with TCO-PEG3 conjugates, exemplified by the 23% reduction in liver accumulation compared to non-PEGylated TCO analogs, as demonstrated in melanoma imaging studies [4].
Quantitative Analysis of Conjugation Success:
Table 4: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Conjugation Efficiency | NHS ester hydrolysis, suboptimal pH, insufficient reagent | Use fresh DMSO stocks, verify buffer pH (7.0-8.5), increase reagent ratio (10-20× molar excess) |
| Protein Precipitation | Excessive DMSO concentration, too high protein concentration | Maintain DMSO <10%, dilute protein solution, add stabilizing agents |
| Rapid TCO Deactivation | Oxidation, nucleophilic attack, temperature stress | Use anaerobic conditions, include antioxidants, store at -80°C in aliquots |
| Poor In Vivo Performance | Insufficient tetrazine reactivity, suboptimal dosing schedule | Optimize tetrazine design with electron-withdrawing groups, adjust pretargeting interval |
The IEDDA reaction kinetics between TCO and tetrazine can be strategically optimized through molecular engineering of both reaction partners. Introducing electron-withdrawing groups on the tetrazine aromatic ring significantly enhances reaction rates by lowering the LUMO energy of the diene, thereby reducing the HOMO-LUMO gap between the reaction partners [1]. Additionally, steric considerations play a crucial role in reaction efficiency, as demonstrated by the 70-fold enhanced reactivity of mono-substituted tetrazines compared to di-substituted analogs. These structural optimizations collectively contribute to improved in vivo performance by enabling faster ligation at lower concentrations.
The PEG spacer length represents another critical optimization parameter for TCO-based reagents. While PEG3 demonstrates an excellent balance between hydrophilicity and minimal steric hindrance, specific applications may benefit from shorter or longer PEG chains. Shorter spacers may be preferable when dealing with sterically constrained binding sites, while longer PEG chains can further enhance solubility and reduce aggregation in challenging biological environments. Furthermore, the NHS ester moiety in TCO-PEG3-CH2CONHS provides superior amine reactivity compared to other activating groups, but requires careful handling to prevent hydrolysis—maintaining anhydrous conditions during storage and using fresh reagent solutions are essential for achieving consistent, high-yield conjugations [2] [3].
TCO-PEG3-CH2CONHS represents a versatile and efficient tool for bioorthogonal conjugation that has demonstrated significant value across diverse in vivo applications. The integration of the TCO moiety with its exceptional reactivity toward tetrazines, coupled with the PEG3 spacer's beneficial properties, creates a reagent that successfully addresses many challenges associated with traditional bioconjugation methods. The documented success in pretargeted imaging, drug delivery, and biomolecular engineering underscores the transformative potential of this chemistry in advancing biomedical research and therapeutic development.
Future developments in this field will likely focus on next-generation TCO derivatives with enhanced stability and reactivity profiles, potentially incorporating structural modifications that further improve pharmacokinetic properties while minimizing potential immunogenicity. Additionally, the growing interest in multimodal imaging and theranostic applications presents exciting opportunities for TCO-PEG3-based reagents to serve as foundational components in integrated diagnostic and therapeutic platforms. As the field of bioorthogonal chemistry continues to evolve, TCO-PEG3-CH2CONHS is positioned to remain a critical tool for researchers seeking to develop innovative solutions to complex biomedical challenges.
TCO-PEG3-CH2CONHS is a specialized heterobifunctional crosslinking reagent that combines a trans-cyclooctene (TCO) moiety with an N-hydroxysuccinimide (NHS) ester through a triethylene glycol (PEG3) spacer. This molecular design enables efficient two-step conjugation strategies, particularly valuable for fluorescence labeling applications in complex biological systems. The NHS ester functionality reacts selectively with primary amines on proteins, antibodies, or other biomolecules, while the TCO group undergoes rapid bioorthogonal inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine-functionalized fluorophores. This sequential approach addresses common challenges in direct fluorescence labeling, including fluorescence quenching, reduced biological activity, and limited labeling efficiency.
The PEG3 spacer in TCO-PEG3-CH2CONHS plays several critical roles in enhancing performance. It improves water solubility of the conjugate, reduces potential steric hindrance that might impede either the initial conjugation to biomolecules or the subsequent click reaction with tetrazine dyes, and increases structural flexibility, allowing both reactive groups to access their respective targets more efficiently. These properties make TCO-PEG3-CH2CONHS particularly valuable for preparing sensitive biological reagents for imaging, diagnostics, and therapeutic development where maintaining molecular functionality is paramount.
Bioorthogonal chemistry represents a cornerstone of modern chemical biology, referring to reactions that occur rapidly and selectively within biological systems without interfering with native biochemical processes [1]. The IEDDA reaction between TCO and tetrazine has emerged as a premier bioorthogonal platform due to its exceptional kinetics (with rate constants up to 10⁷ M⁻¹s⁻¹ reported), excellent selectivity, and biocompatibility [1]. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), the TCO-tetrazine reaction requires no toxic metal catalysts, making it particularly suitable for live-cell applications and potential clinical translation.
TCO-PEG3-CH2CONHS possesses specific chemical properties that dictate its handling, storage, and application in experimental workflows:
Table 1: Key Characteristics of TCO-PEG3-CH2CONHS
| Property | Specification | Experimental Significance |
|---|---|---|
| Molecular Weight | 456.49 g/mol [2] | Critical for calculating stoichiometry in conjugation reactions |
| Purity | ≥98% [2] | High purity ensures reproducible conjugation efficiency |
| Reactive Groups | NHS ester + TCO | Enables sequential conjugation strategy |
| Spacer | PEG3 | Enhances solubility and reduces steric hindrance |
| Storage Conditions | -20°C, desiccated, protected from light | Maintains reactivity of both functional groups |
The TCO moiety exists in two isomeric forms (axial and equatorial), with the axial isomer demonstrating superior reactivity in IEDDA reactions due to reduced steric hindrance around the reactive double bond [1]. The significant ring strain in the TCO structure (with a distorted double bond angle of approximately 130°) provides the driving force for the rapid reaction with tetrazines, making it one of the fastest bioorthogonal reactions currently available [1].
The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine follows a well-characterized mechanism [1]. Initially, the electron-deficient tetrazine (diene) and electron-rich TCO (dienophile) undergo a [4+2] cycloaddition, forming an unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing nitrogen gas (N₂) and generating a stable 4,5-dihydropyridazine linkage. The reaction rate is influenced by several factors, including the electronic properties of tetrazine substituents (electron-withdrawing groups enhance reactivity) and the steric accessibility of the TCO double bond.
Tetrazine-modified fluorophores are commercially available with various excitation/emission profiles, ranging from visible to near-infrared wavelengths [3]. The fluorogenic character of certain tetrazine-dye conjugates (where fluorescence is quenched in the unreacted state but restored after reaction with TCO) provides particularly powerful tools for background-free imaging applications. The kinetics of the TCO-tetrazine reaction enable efficient labeling even at low micromolar concentrations, making it suitable for sensitive applications where minimal perturbation of biological systems is required.
The successful implementation of TCO-PEG3-CH2CONHS in fluorescence labeling applications requires careful experimental planning. The overall process involves two distinct stages: (1) conjugation of TCO-PEG3-CH2CONHS to the target molecule via NHS ester chemistry, and (2) fluorescence labeling through IEDDA reaction with a tetrazine-modified fluorophore.
Diagram 1: The complete experimental workflow for fluorescence labeling using TCO-PEG3-CH2CONHS, showing the two-phase approach with conjugation followed by bioorthogonal labeling.
Strategic considerations for experimental design include the stoichiometry of TCO modification, which must balance sufficient labeling for detection with preservation of biological function. For most applications, 1-3 TCO moieties per biomolecule provide optimal results without causing aggregation or loss of activity. The choice of tetrazine-fluorophore conjugate should consider the imaging instrumentation available, potential background fluorescence, and the biological question being addressed. Longer wavelength fluorophores (e.g., Cy5, SF680) generally provide better tissue penetration and lower background for in vivo applications.
Table 2: Representative Tetrazine-Fluorophore Conjugates for TCO Labeling
| Fluorophore | Excitation/Emission (nm) | Applications | Commercial Examples |
|---|---|---|---|
| Tetrazine-Cy3 | 554/570 [3] | Standard epifluorescence microscopy, flow cytometry | PG2-NSS3 series [3] |
| Tetrazine-Cy5 | 650/670 [3] | Confocal microscopy, IVIS imaging | PG2-NSS5 series [3] |
| Tetrazine-SF488 | 495/520 [3] | High-resolution imaging, multi-color applications | SF488-NS-1 [3] |
| Tetrazine-SF680 | 682/705 [4] | In vivo imaging, deep tissue penetration | SF680-NS-1 [4] |
| Tetrazine-SF750 | 749/779 [4] | In vivo imaging, minimal autofluorescence | SF750-NS-1 [4] |
This protocol describes the conjugation of TCO-PEG3-CH2CONHS to a protein, antibody, or other amine-containing biomolecule through NHS ester chemistry.
Materials Required:
Procedure:
Prepare the biomolecule solution: Dialyze or dilute the target biomolecule into reaction buffer (PBS, pH 7.2-7.4) to a concentration of 1-10 mg/mL. Avoid amine-containing buffers (e.g., Tris, glycine) as they compete with the conjugation reaction.
Prepare TCO-PEG3-CH2CONHS stock solution: Dissolve TCO-PEG3-CH2CONHS in anhydrous DMSO to a concentration of 10-20 mM. Prepare fresh immediately before use.
Perform conjugation reaction: Add TCO-PEG3-CH2CONHS solution to the biomolecule with gentle mixing. Use a molar ratio of 5:1 to 20:1 (TCO reagent:biomolecule) depending on the desired degree of labeling. Higher ratios increase labeling density but may affect biomolecule function.
Incubate the reaction mixture: React for 4-24 hours at 4°C with gentle mixing. Longer reaction times may increase labeling efficiency but also risk hydrolysis of the NHS ester.
Purify the TCO-modified biomolecule: Remove excess TCO reagent using a PD-10 desalting column equilibrated with PBS or appropriate storage buffer. Alternatively, use spin filtration or dialysis.
Characterize the conjugate (optional): Determine the degree of TCO modification using spectrophotometric methods (measuring TCO absorbance at 260-280 nm) or mass spectrometry. Calculate concentration and store at appropriate conditions for the biomolecule.
This protocol describes the fluorescence labeling of TCO-modified biomolecules through IEDDA reaction with tetrazine-fluorophore conjugates.
Materials Required:
Procedure:
Prepare the TCO-modified biomolecule: Dilute the TCO-modified biomolecule to 0.1-1.0 mg/mL in reaction buffer.
Prepare tetrazine-fluorophore stock solution: Dissolve tetrazine-fluorophore conjugate in the appropriate solvent (typically DMSO or water) according to manufacturer specifications.
Perform IEDDA reaction: Add tetrazine-fluorophore to the TCO-modified biomolecule with gentle mixing. Use a 1.5-3.0 molar excess of tetrazine-fluorophore relative to TCO groups. The rapid kinetics of the TCO-tetrazine reaction enable complete labeling within 30 minutes to 2 hours.
Incubate the reaction mixture: React for 30 minutes to 2 hours at room temperature or 37°C with gentle mixing. Protect from light to prevent fluorophore photobleaching.
Quench the reaction (optional): Add a small molar excess of free tetrazine (without fluorophore) to consume any remaining TCO groups, or sodium azide to prevent microbial growth.
Purify the labeled biomolecule: Remove excess tetrazine-fluorophore using a PD-10 desalting column equilibrated with PBS or appropriate storage buffer. Alternatively, use spin filtration or dialysis.
Characterize the final product: Determine the degree of fluorescence labeling (fluorophores per biomolecule) using spectrophotometry, confirming both protein concentration (Bradford, BCA, or absorbance at 280 nm) and fluorophore concentration (absorbance at fluorophore's λmax). Analyze functionality if possible.
Table 3: Optimal Reaction Conditions for IEDDA Labeling
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Temperature | 4°C to 37°C | Higher temperatures increase reaction rate |
| pH | 6.5-8.5 | Neutral to slightly basic pH optimal |
| Reaction Time | 30 min - 2 hours | Most reactions complete within 30 min |
| Molar Ratio | 1.5-3.0x tetrazine:TCO | Ensures complete TCO consumption |
| Buffer Compatibility | PBS, HEPES, carbonate | Avoid strong nucleophiles (e.g., Tris, azide) |
Even with careful execution, researchers may encounter challenges when implementing TCO-based fluorescence labeling strategies. The following table addresses common issues and provides practical solutions.
Table 4: Troubleshooting Guide for TCO-PEG3-CH2CONHS Labeling
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low conjugation efficiency | NHS ester hydrolysis, improper buffer, insufficient reaction time | Use fresh reagent, ensure pH 7.4-8.5, extend reaction time to 24 hours |
| Biomolecule aggregation | Excessive TCO modification, hydrophobic interactions | Reduce TCO:biomolecule ratio, add mild detergent (e.g., 0.01% Tween-20) |
| Incomplete fluorescence labeling | Insufficient tetrazine fluorophore, TCO degradation, steric hindrance | Increase tetrazine:TCO ratio (3-5x), use fresh TCO-modified biomolecule, extend PEG spacer |
| High background fluorescence | Incomplete removal of excess fluorophore, non-specific binding | Optimize purification, include wash steps with mild detergent, use fluorogenic tetrazine probes |
| Reduced biological activity | Over-modification, steric blocking of active sites | Reduce TCO:biomolecule ratio, target specific sites via engineered cysteines or tags |
| Poor solubility | Hydrophobic TCO moiety, buffer incompatibility | Include PEG3 spacer [2], use co-solvents (glycerol, DMSO <5%), change buffer |
Analytical validation of each step is crucial for successful implementation. After TCO modification, confirm the presence of TCO groups by measuring absorbance at 260-280 nm or using a qualitative tetrazine-based assay. After fluorescence labeling, determine the degree of labeling (DOL) by measuring absorbance at the fluorophore's maximum wavelength and the protein's absorbance at 280 nm, applying appropriate correction factors for fluorophore contribution to the 280 nm signal. For antibodies, a DOL of 2-4 fluorophores per antibody typically provides optimal signal-to-noise ratio for most applications.
The unique properties of TCO-PEG3-CH2CONHS have enabled diverse applications across multiple domains of biomedical research:
Live-Cell Imaging and Pulse-Chase Experiments: TCO-modified biomolecules can be administered to cells or organisms, allowing temporal control over fluorescence labeling through addition of tetrazine-fluorophore conjugates. This enables pulse-chase experiments to track biomolecule trafficking and turnover in live cells with minimal perturbation. The exceptional selectivity of the TCO-tetrazine reaction eliminates the need for washing steps, making it ideal for real-time imaging applications [5].
Pretargeted Imaging and Therapy: In nuclear medicine, TCO-modified targeting vectors (antibodies, peptides) are administered and allowed to accumulate at target sites. After clearance of unbound vectors, a radiolabeled tetrazine probe is injected, rapidly binding to pretargeted TCO moieties. This pretargeting approach significantly improves target-to-background ratios compared to directly labeled antibodies, reducing radiation exposure to non-target tissues [1].
Multi-color Labeling and Super-Resolution Microscopy: The availability of tetrazine conjugates with different fluorophores enables multiplexed imaging applications. By modifying different biomolecules with TCO and reacting with spectrally distinct tetrazine-fluorophores, researchers can simultaneously track multiple targets within the same biological sample. The small size of the dihydropyridazine linkage is particularly advantageous for super-resolution microscopy techniques that require precise positioning of fluorophores.
Biomolecular Conjugation and Materials Science: Beyond fluorescence labeling, TCO-PEG3-CH2CONHS facilitates the conjugation of diverse biomolecules to surfaces, nanoparticles, and other materials. The PEG3 spacer maintains protein orientation and functionality when immobilizing enzymes, antibodies, or affinity tags on solid supports for biosensor applications, tissue engineering, and diagnostic assays.
TCO-PEG3-CH2CONHS represents a versatile and efficient tool for bioorthogonal fluorescence labeling applications. Its combination of rapid reaction kinetics, excellent biocompatibility, and modular design enables researchers to address complex biological questions with unprecedented precision. The two-step labeling approach minimizes perturbation of biological systems while providing spatial and temporal control over the labeling process.
As bioorthogonal chemistry continues to evolve, TCO-based reagents will likely play an increasingly important role in advanced imaging, diagnostics, and therapeutic applications. The ongoing development of fluorogenic tetrazine probes (which exhibit increased fluorescence after reaction with TCO) and cell-permeable TCO derivatives will further expand the utility of this powerful labeling strategy. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can successfully implement TCO-PEG3-CH2CONHS in their experimental workflows to advance their research programs.
Pre-targeting is an advanced radiopharmaceutical approach that separates the targeting of cancer cells from the delivery of a radioactive dose. This method aims to improve therapeutic efficacy while reducing radiation exposure to healthy tissues [1].
The strategy often relies on bioorthogonal chemistry, particularly the rapid inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz). This reaction is exceptionally fast and selective under physiological conditions, making it ideal for in vivo applications [1] [2] [3]. In this context, TCO-PEG3 linkers function as critical bridges, connecting a cancer-targeting antibody to a radionuclide-carrying compound.
The PEG3 (polyethylene glycol triazole) spacer in these linkers plays a vital role by improving water solubility and reducing steric hindrance, which facilitates a more efficient click reaction between TCO and tetrazine [4].
The core reagent discussed in the literature is TCO-PEG3-acid (TCO-PEG3-CH₂COOH). Its terminal carboxylic acid group can be chemically activated to form an amide bond with primary amines on antibodies, proteins, or other biomolecules [5] [6].
| Property | Description |
|---|---|
| Common Name | TCO-PEG3-acid; TCO-PEG3-CH₂COOH [5] [6] |
| Molecular Weight | 359.42 g/mol [5] |
| CAS Number | 2249928-25-2 [5] |
| Reactive Groups | TCO (for Tz click chemistry), Carboxylic Acid (for conjugation to amines) [5] |
| Purity | Typically ≥95% [5] [6] |
| Key Feature | Fast bioorthogonal reaction with tetrazines; PEG spacer minimizes steric hindrance [4] [6] |
The primary application of TCO-PEG3-acid is in constructing immunoconjugates for the pre-targeted diagnosis and therapy of cancers. The workflow below outlines this process:
This multi-step strategy, licensed by Clarity Pharmaceuticals from Memorial Sloan Kettering Cancer Center, is the basis of an ongoing clinical trial (NCT05737615) for patients with pancreatic cancer [1].
This protocol details the chemical conjugation of TCO-PEG3-acid to a monoclonal antibody, creating the key reagent for the pre-targeting first step.
The table below summarizes key quantitative data and validation methods from recent studies.
| Experimental Aspect | Key Findings & Metrics | Reference / Method |
|---|---|---|
| Reaction Kinetics | Second-order rate constant ~10⁴ M⁻¹·s⁻¹ at room temperature and physiological pH. | iEDDA reaction between Tet2-Et and sTCO [7] |
| In Vivo Pre-targeting | Clinical trial (NCT05737615) for pancreatic cancer using ⁶⁴Cu/⁶⁷Cu theranostic pair. | Clarity Pharmaceuticals & MSK [1] |
| Encoding/Labeling Fidelity | >95% fidelity for site-specific incorporation of tetrazine amino acids (Tet-ncAAs) into proteins. | Genetic Code Expansion (GCE) in E. coli [7] |
| Conjugation Validation | SDS-PAGE mobility shift assay using sTCO-PEG5000 confirms reactivity of Tet-proteins. | Gel-based diagnostic assay [7] |
| Stability Note | TCO can naturally isomerize to inactive cis-cyclooctene (CCO); avoid long-term storage. | [6] |
The integration of TCO-PEG3 linkers into pre-targeting strategies represents a significant leap in radiopharmaceuticals. The "click and release" capability of the Tz-TCO system has also been demonstrated for the localized activation of prodrugs (e.g., Doxorubicin) and PROTACs on engineered cancer cells, opening another avenue for targeted therapy [2].
Future work will focus on optimizing the theranostic pairing of Copper-64 and Copper-67, expanding the library of targetable cancers, and further improving the pharmacokinetics of the components to enhance tumor uptake and reduce background signal.
TCO-PEG3-CH2CONHS represents a specialized bifunctional linker that integrates two distinct reactive groups enabling sequential conjugation strategies in biomedical research. This compound features a tetrazine-reactive TCO moiety (trans-cyclooctene) at one terminus and an NHS-activated ester at the opposite terminus, connected through a hydrophilic PEG3 spacer. This molecular architecture enables versatile conjugation approaches initially targeting amine-containing molecules (such as proteins, peptides, or antibodies) via the NHS ester, followed by subsequent bioorthogonal ligation with tetrazine-modified compounds through the TCO group. The incorporation of the PEG spacer significantly enhances aqueous solubility, reduces potential aggregation, and provides a flexible linkage that minimizes steric hindrance during conjugation events, thereby improving reaction efficiency and maintaining biological activity of conjugated biomolecules.
The unique value of TCO-PEG3-CH2CONHS lies in its capacity to facilitate two-stage conjugation strategies that are particularly beneficial when direct labeling would compromise functionality or when sequential addition of different components is required. This reagent has found widespread application across diverse research domains including biomolecular imaging, targeted drug delivery systems, diagnostic assay development, and cell surface engineering. The NHS ester group enables straightforward conjugation to lysine residues or N-termini of proteins under mild aqueous conditions, while the TCO moiety participates in extremely fast inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine derivatives, achieving second-order rate constants up to 2000 M⁻¹s⁻¹ in aqueous environments, allowing efficient conjugation even at low concentrations.
TCO-PEG3-CH2CONHS possesses distinctive structural attributes that directly influence its handling, stability, and application performance. The compound features a hydrophilic triethylene glycol spacer that bridges the reactive TCO and NHS ester termini, creating a molecular architecture optimized for bioorthogonal conjugation applications. The NHS ester terminus demonstrates high reactivity toward primary amines, forming stable amide bonds while releasing N-hydroxysuccinimide as the only byproduct. Meanwhile, the TCO moiety maintains exceptional reactivity toward tetrazine groups through the IEDDA reaction, which proceeds with remarkable efficiency even at micromolar concentrations or in complex biological environments.
Table 1: Physicochemical Properties of TCO-PEG3-CH2CONHS
| Property | Specification | Technical Notes |
|---|---|---|
| Molecular Weight | 456.49 g/mol [1] | Exact mass for calculating stoichiometric ratios |
| Purity | ≥95-98% [1] | HPLC analysis recommended for critical applications |
| Reactive Groups | NHS ester + TCO | Bifunctional with orthogonal reactivity |
| Solubility | DMSO, DMF, acetonitrile | Aqueous solutions require immediate use |
| Storage Conditions | -20°C, desiccated [2] | Protect from moisture; sensitive to temperature fluctuations |
| Stability | Limited; half-life dependent on conditions | TCO isomerizes to less reactive cis-cyclooctene over time [3] |
Handling considerations for TCO-PEG3-CH2CONHS require particular attention to its inherent instability in aqueous environments and sensitivity to temperature variations. The NHS ester group undergoes hydrolysis when exposed to water, with the rate increasing at higher pH values, while the TCO moiety gradually isomerizes to the less reactive cis-cyclooctene form, especially when stored in solution or at elevated temperatures. Suppliers explicitly note that "the half-life of TCO is short as it will naturally isomerize into CCO (cis-cyclooctene) and lose the reactivity," emphasizing that "TCO compound is not recommended for long term storage" [3]. For optimal results, the reagent should be stored as a desiccated solid at -20°C and freshly prepared solutions should be used immediately in conjugation reactions to maximize efficiency.
The NHS ester moiety in TCO-PEG3-CH2CONHS enables efficient conjugation with primary amine groups through a nucleophilic acyl substitution mechanism that forms stable amide bonds. This reaction primarily targets lysine residues (ε-amino groups) and N-terminal amines in proteins and peptides, though it can also conjugate to synthetic amine-containing molecules. The reaction proceeds optimally under mildly basic conditions (pH 7.5-8.5) where a significant proportion of amines exist in their deprotonated, nucleophilic state while maintaining sufficient NHS ester stability against hydrolysis. The mechanism involves initial nucleophilic attack by the amine nitrogen on the carbonyl carbon of the NHS ester, leading to a tetrahedral intermediate that collapses to form the amide bond while releasing N-hydroxysuccinimide as a water-soluble byproduct that does not interfere with most biological systems.
The kinetics and efficiency of NHS ester-amine coupling are influenced by several factors including pH, temperature, reactant concentrations, and the presence of competing nucleophiles. Higher pH values favor the deprotonation of amine groups but simultaneously accelerate NHS ester hydrolysis, creating an optimization balance typically achieved around pH 8.0-8.5. Reaction efficiency can be significantly improved by using a slight excess of the NHS ester component (typically 1.2-5-fold molar excess relative to target amines) to compensate for hydrolysis and ensure complete conjugation. The reaction is typically complete within 30 minutes to 2 hours at room temperature or 4°C, with longer incubation times potentially increasing hydrolysis rather than conjugation yield.
The TCO moiety in TCO-PEG3-CH2CONHS participates in an exceptionally fast inverse electron demand Diels-Alder (IEDDA) reaction with tetrazine derivatives, representing one of the fastest bioorthogonal reactions known. This reaction proceeds through a concerted cycloaddition mechanism that initially forms a bridged intermediate, which subsequently undergoes retro-Diels-Alder fragmentation to release nitrogen gas and generate a stable dihydropyridazine linkage. The remarkable rate of this reaction (second-order rate constants of ~2000 M⁻¹s⁻¹ in 9:1 methanol/water) enables efficient conjugation even at low micromolar concentrations or in challenging environments such as on cell surfaces or in complex biological mixtures [4].
The IEDDA reaction between TCO and tetrazine exhibits several advantageous characteristics for biological applications, including exceptional selectivity (orthogonality to native functional groups in biological systems), fast kinetics enabling rapid labeling, biocompatibility (proceeding efficiently under physiological conditions without toxic catalysts), and minimal steric perturbation due to the small size of both reaction partners. These features have established TCO-tetrazine chemistry as a powerful tool for live-cell labeling, in vivo imaging, and pretargeting strategies where traditional conjugation approaches would be impractical or impossible.
Figure 1: Two-Step Conjugation Workflow Using TCO-PEG3-CH2CONHS. The reagent first reacts with amine-containing biomolecules via NHS chemistry, then the TCO-modified conjugate undergoes fast IEDDA click reaction with tetrazine derivatives.
Materials Required:
Procedure:
Preparation of Reagent Solution: Remove TCO-PEG3-CH2CONHS from -20°C storage and allow it to warm to room temperature while sealed to prevent condensation. Prepare a fresh solution in anhydrous DMSO at a concentration of 10-20 mM. Vortex briefly and centrifuge to ensure complete dissolution.
Biomolecule Preparation: Transfer the amine-containing biomolecule (e.g., protein at 1-10 mg/mL) into the reaction buffer. For proteins, ensure the solution is in a non-amine containing buffer at the appropriate pH. Remove any amine-containing buffers (such as Tris or glycine) by dialysis or buffer exchange into the reaction buffer.
Conjugation Reaction: Add the TCO-PEG3-CH2CONHS solution dropwise to the biomolecule solution with gentle mixing. Typical molar ratios range from 5:1 to 20:1 (reagent:biomolecule), depending on the desired degree of labeling and the number of accessible amines. For antibodies, a 10-15-fold molar excess is commonly used, while for proteins with numerous lysine residues, lower ratios may be appropriate.
Incubation: React for 30-90 minutes at room temperature with gentle mixing. Alternatively, for sensitive biomolecules, incubate at 4°C for 2-4 hours. Protect the reaction from light if extended incubation times are used.
Purification: Remove unconjugated reagent and reaction byproducts using size exclusion chromatography (PD-10 columns) or dialysis against an appropriate buffer (e.g., PBS, pH 7.2-7.4). For small-scale reactions, centrifugal filter devices with appropriate molecular weight cutoffs may be used.
Analysis and Characterization: Determine the protein concentration using a compatible assay (BCA, Bradford, or UV absorbance). Quantify the degree of TCO modification using tetrazine-based assays, such as reaction with a fluorescent tetrazine derivative followed by fluorescence measurement or SDS-PAGE analysis.
Table 2: Optimization Parameters for NHS Ester-Amine Conjugation
| Parameter | Optimal Conditions | Effect on Reaction | Considerations |
|---|---|---|---|
| pH | 7.5-8.5 | Maximizes deprotonated amines while limiting hydrolysis | Higher pH accelerates both conjugation and hydrolysis |
| Temperature | 4-25°C | Balance between kinetics and biomolecule stability | Sensitive proteins require lower temperatures |
| Reagent Excess | 5-20:1 (reagent:protein) | Higher ratios increase labeling efficiency | Excessive labeling may affect biomolecule function |
| Reaction Time | 30-120 minutes | Longer times increase yield but also hydrolysis | Most reactions complete within 60 minutes |
| Buffer Composition | Phosphate or borate buffers | Avoids competing nucleophiles | Amine-containing buffers (Tris, glycine) must be avoided |
Materials Required:
Procedure:
Preparation of Tetrazine Reagent: Dissolve the tetrazine-modified molecule in the appropriate buffer according to manufacturer recommendations. Prepare a fresh solution when possible.
Reaction Setup: Combine the TCO-modified biomolecule with the tetrazine reagent at the desired molar ratio. For most applications, a 1.2-2-fold molar excess of tetrazine reagent relative to TCO groups is sufficient due to the high reaction efficiency.
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C. The fast kinetics of the TCO-tetrazine reaction typically result in completion within this timeframe, even at low micromolar concentrations.
Purification: Remove excess tetrazine reagent using methods appropriate for the biomolecule and application (size exclusion chromatography, dialysis, centrifugal filtration).
Validation: Confirm successful conjugation using appropriate analytical methods such as SDS-PAGE with in-gel fluorescence (for fluorophore conjugates), mass spectrometry, HPLC, or functional assays specific to the application.
The unique bifunctional nature of TCO-PEG3-CH2CONHS enables diverse applications across multiple domains of biological research and therapeutic development. In biomolecular imaging, this reagent serves as a key component in pretargeting strategies where a TCO-modified targeting molecule (such as an antibody or peptide) is administered first and allowed to accumulate at the target site, followed by a tetrazine-modified imaging agent (e.g., radiolabeled, fluorescent, or MRI contrast agent) that rapidly binds to the pretargeted TCO groups. This approach significantly improves signal-to-noise ratios by minimizing non-specific background signal compared to direct labeling methods.
In drug delivery systems, TCO-PEG3-CH2CONHS enables the construction of complex therapeutic conjugates through modular assembly. Antibody-drug conjugates (ADCs) can be generated by first introducing TCO groups onto antibodies, followed by site-specific conjugation to tetrazine-modified cytotoxic agents. This two-step approach provides superior control over drug loading and positioning compared to traditional random conjugation methods, potentially leading to improved therapeutic indices and more consistent manufacturing outcomes. The hydrophilic PEG spacer further enhances conjugate stability and solubility while reducing aggregation.
Additional applications include:
Successful implementation of TCO-PEG3-CH2CONHS conjugation requires attention to several potential challenges that may arise during experimental execution. The following table addresses common issues and provides recommended solutions:
Table 3: Troubleshooting Guide for TCO-PEG3-CH2CONHS Conjugation
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low conjugation efficiency | NHS ester hydrolysis, insufficient reagent, suboptimal pH | Use fresh reagent, increase molar ratio, verify buffer pH | Prepare reagent immediately before use, optimize pH (7.5-8.5) |
| Biomolecule precipitation | Excessive labeling, hydrophobic interactions, high DMSO concentration | Reduce reagent ratio, add cosolvents, slow reagent addition | Maintain DMSO <5% in final reaction, use stepwise addition |
| Poor TCO-tetrazine reaction | TCO isomerization, insufficient tetrazine, stability issues | Use fresh TCO conjugate, increase tetrazine ratio | Minimize storage time of TCO conjugates, protect from light |
| High non-specific binding | Overlabeling, hydrophobic character, improper purification | Optimize labeling ratio, include surfactants, improve purification | Use precise molar ratios, include wash steps with mild detergent |
| Reduced biomolecule activity | Structural perturbation from labeling, sensitive residues modified | Reduce labeling degree, alternate conjugation sites | Perform activity assays during optimization, target specific sites |
Optimization Strategies: For critical applications, systematic optimization of reaction parameters is recommended. This includes conducting pilot reactions with varying molar ratios (2:1 to 20:1), pH conditions (7.0-8.5), and reaction times (15-120 minutes) to identify optimal conditions for specific biomolecules. The use of design of experiments (DoE) approaches can efficiently explore this parameter space, as demonstrated in flow chemistry optimization studies where "development work was conducted through the statistical design of experiments (DoE) approach via a 2-factor interaction model" [5]. Additionally, incorporating high-throughput experimentation (HTE) methodologies enables rapid screening of multiple conditions simultaneously, significantly accelerating optimization timelines.
Recent advances in machine learning-assisted reaction optimization show promise for further improving conjugation outcomes. As demonstrated in amide coupling reactions, models incorporating "intermediate knowledge-embedded strategy to enhance the model's robustness" achieved "R² of 0.89, MAE of 6.1%, and RMSE of 8.0% in the full substrate novelty test dataset" [6], suggesting similar approaches could be applied to optimize TCO conjugation parameters.
TCO-PEG3-CH2CONHS represents a versatile and efficient tool for constructing sophisticated bioconjugates through sequential NHS-amine and TCO-tetrazine reactions. The well-designed bifunctional nature of this reagent, combined with the favorable properties imparted by the PEG spacer, enables researchers to develop complex molecular assemblies with control and precision. The protocols outlined in this document provide a solid foundation for successful implementation of this conjugation strategy, while the troubleshooting guidance helps address common challenges that may arise during experimental execution.
As bioorthogonal chemistry continues to evolve, reagents like TCO-PEG3-CH2CONHS will play an increasingly important role in advancing biomedical research, diagnostic applications, and therapeutic development. The exceptional kinetics and specificity of the TCO-tetrazine reaction, combined with the reliable conjugation chemistry of NHS esters, create a powerful platform for next-generation bioconjugation strategies that meet the growing demand for more precise and controlled modification of biological molecules.
TCO-PEG3-CH2CONHS is a specialized bioorthogonal reagent that features a trans-cyclooctene (TCO) group connected to an N-hydroxysuccinimide (NHS) ester via a triethylene glycol (PEG3) spacer. This molecular architecture enables efficient conjugation to primary amine groups (lysine residues or N-termini) on biomolecules, while the TCO moiety allows for subsequent rapid inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized compounds. The incorporation of the PEG3 spacer enhances solubility in aqueous buffers, reduces aggregation, and provides steric flexibility that improves conjugation efficiency [1] [2]. This combination of features makes TCO-PEG3-CH2CONHS particularly valuable in the construction of sophisticated bioconjugates for therapeutic and diagnostic applications.
The utility of TCO-PEG3-CH2CONHS stems from the exceptional reaction kinetics of the TCO-tetrazine cycloaddition, which proceeds with rate constants typically ranging from 1,000 to 10,000 M⁻¹s⁻¹—significantly faster than most other bioorthogonal reactions. This rapid reaction enables efficient labeling even at low concentrations (micromolar to nanomolar) of the reacting partners, making it particularly suitable for live-cell imaging and targeted drug delivery applications where low reagent concentrations and minimal incubation times are critical [2] [3]. Furthermore, the metal-free nature of this reaction eliminates concerns about copper-induced toxicity that can complicate copper-catalyzed azide-alkyne cycloadditions (CuAAC), thereby preserving biological function and viability in sensitive systems.
TCO-PEG3-CH2CONHS possesses specific chemical characteristics that determine its handling, stability, and application performance. The structural configuration includes the highly strained TCO moiety that drives the rapid iEDDA reaction, a PEG3 spacer that provides favorable physicochemical properties, and the NHS ester that enables efficient primary amine conjugation. Understanding these properties is essential for proper utilization in experimental protocols.
Table 1: Chemical Properties of TCO-PEG3-CH2CONHS
| Property | Specification | Significance |
|---|---|---|
| Molecular Weight | 456.49 g/mol [1] | Determines stoichiometry in conjugation reactions |
| Purity | ≥98% [1] | Ensures reproducible reaction efficiency |
| TCO Reactivity | iEDDA with tetrazines | Enables fast, bioorthogonal ligation |
| NHS Ester Reactivity | Amine-reactive | Facilit conjugation to proteins, peptides, and aminated surfaces |
| PEG Spacer | Triethylene glycol | Enhances hydrophilicity and reduces steric hindrance |
The NHS ester functionality in TCO-PEG3-CH2CONHS reacts efficiently with primary amines to form stable amide bonds, with the reaction typically proceeding optimally at pH 7.5-9.0. The TCO moiety maintains its reactivity across a broad pH range (pH 4-9), though prolonged exposure to extremes of pH should be avoided to prevent hydrolysis or decomposition. The compound demonstrates good storage stability when kept at -20°C in anhydrous conditions, protecting both the moisture-sensitive NHS ester and the oxidation-prone TCO group. For long-term storage, desiccated conditions and an inert atmosphere are recommended to maintain optimal reactivity [1] [3].
Table 2: Handling and Storage Recommendations
| Parameter | Condition | Rationale |
|---|---|---|
| Storage Temperature | -20°C or below | Preserves NHS ester and TCO reactivity |
| Solubility | DMSO, DMF, acetonitrile | Maintains stability in anhydrous polar aprotic solvents |
| Aqueous Stability | Limited (hours) | NHS ester hydrolyzes in aqueous buffer |
| Light Sensitivity | Light-sensitive | TCO moiety may isomerize or degrade |
| Long-term Storage | Desiccated, under inert gas | Prevents hydrolysis and oxidation |
The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine represents one of the fastest bioorthogonal reactions known, with second-order rate constants typically ranging from 1,000 to 10,000 M⁻¹s⁻¹ in aqueous media [2] [3]. This exceptional reactivity stems from the high ring strain inherent in the trans-cyclooctene structure, which significantly lowers the activation energy required for the cycloaddition process. The reaction proceeds through a concerted mechanism in which the electron-deficient tetrazine acts as the dienophile while the electron-rich TCO serves as the diene, contrary to the conventional Diels-Alder nomenclature—hence the designation "inverse electron demand."
The iEDDA reaction between TCO-PEG3-CH2CONHS and tetrazines occurs through a multi-step process that initiates with the cycloaddition between the TCO and tetrazine moieties, forming an unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction,
ejecting nitrogen gas (N₂) to form a stable dihydropyridazine linkage [2] [4]. This irreversible reaction drives the process to completion while generating a stable covalent bond between the two reaction partners. The elimination of nitrogen gas provides a visual indicator of reaction progress when performed in solution, with observable bubble formation confirming successful conjugation.
Bioorthogonality is a critical characteristic of the TCO-tetrazine reaction, referring to its ability to proceed efficiently without interference from or with the diverse functional groups present in biological systems. Unlike many conjugation strategies, the iEDDA reaction between TCO and tetrazine is largely unaffected by native functional groups in proteins, nucleic acids, or other biomolecules, and proceeds efficiently without the need for metal catalysts that could be toxic to cells or disrupt biological function [3] [4]. This exceptional bioorthogonality enables selective labeling and conjugation even in complex biological milieus, including on cell surfaces, within living organisms, and in crude lysates or serum-containing media.
The following protocol describes the conjugation of TCO-PEG3-CH2CONHS to amine-containing biomolecules such as antibodies, proteins, or peptides. This procedure generates TCO-functionalized conjugates ready for subsequent iEDDA reactions with tetrazine-modified probes, drugs, or surfaces.
Materials Required:
Step-by-Step Procedure:
Preparation of Biomolecule Solution:
TCO-PEG3-CH2CONHS Stock Solution:
Conjugation Reaction:
Purification:
Characterization and Storage:
This protocol describes the conjugation of TCO-labeled biomolecules with tetrazine-modified compounds such as fluorophores, drugs, or solid supports. The iEDDA reaction proceeds rapidly at room temperature or below, yielding stable dihydropyridazine conjugates.
Materials Required:
Procedure:
Preparation of Reaction Components:
Reaction Setup:
Purification and Analysis:
TCO-PEG3-CH2CONHS serves as a valuable tool in the synthesis of antibody-drug conjugates (ADCs) using a two-step approach that separates antibody modification from drug conjugation. This strategy often yields more homogeneous ADC products compared to traditional one-step conjugation methods, potentially improving batch-to-batch reproducibility and therapeutic index [5].
The ADC synthesis process begins with the TCO functionalization of the antibody using the NHS ester chemistry described in Section 4.1. The PEG3 spacer in TCO-PEG3-CH2CONHS plays a critical role in this application by providing enhanced solubility to the hydrophobic drug payload, reducing aggregation propensity, and minimizing steric hindrance that could impair antigen binding or drug release [1]. Following antibody modification, the TCO-labeled antibody is conjugated to a tetrazine-drug conjugate (such as tetrazine-MMAE, tetrazine-DM1, or other cytotoxic agents) via iEDDA chemistry. This modular approach enables the same TCO-functionalized antibody to be paired with different tetrazine-drug conjugates, facilitating the rapid generation of ADC libraries for screening optimization.
A representative case study demonstrates the use of TCO-PEG3-CH2CONHS in generating ADCs with the cytotoxic agent MMAE (monomethyl auristatin E). In this approach, the antibody is first functionalized with TCO groups using TCO-PEG3-CH2CONHS, with the degree of labeling typically controlled to 2-4 TCO molecules per antibody to balance drug loading with maintained immunoreactivity. The TCO-modified antibody is then reacted with a tetrazine-VC-PAB-MMAE conjugate (where VC is a valine-citrulline dipeptide cleavable linker and PAB is a self-immolative p-aminobenzylcarbamate spacer) [6]. The resulting ADCs demonstrate efficient target cell killing in vitro and robust antitumor efficacy in xenograft models, validating the utility of this approach for ADC development.
The TCO moiety in TCO-PEG3-CH2CONHS is susceptible to isomerization from the highly reactive trans-configuration to the less reactive cis-cyclooctene form when exposed to light, elevated temperatures, or prolonged storage. This isomerization significantly reduces reaction rates with tetrazines, as cis-cyclooctene typically reacts 10-100 times slower than the trans-isomer [3]. To maintain optimal reactivity, always store TCO-PEG3-CH2CONHS at -20°C or below in the dark, use amber vials or work under low-light conditions when handling the reagent, and allow the compound to reach room temperature in a desiccator before opening to prevent condensation and hydrolysis.
The NHS ester is highly susceptible to hydrolysis in aqueous solutions, with a half-life of approximately 1-2 hours in pH 7.4 buffer at room temperature. This hydrolysis competes with the desired amine conjugation reaction and can significantly reduce conjugation efficiency. To minimize hydrolysis:
Table 3: Troubleshooting Guide for TCO-PEG3-CH2CONHS Applications
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low biomolecule labeling | NHS ester hydrolysis; insufficient reagent; amine-containing buffers | Use fresh reagent; increase molar ratio; change to amine-free buffer |
| Poor TCO-tetrazine reaction | TCO isomerization; tetrazine degradation; insufficient reaction time | Use fresh reagents; check tetrazine quality; extend reaction time |
| Biomolecule aggregation | Excessive labeling; hydrophobic interactions | Reduce TCO:biomolecule ratio; include mild solubilizing agents |
| Low drug loading in ADCs | Low TCO functionalization; tetrazine-drug instability | Optimize initial conjugation; characterize tetrazine-drug conjugate |
TCO-PEG3-CH2CONHS represents a versatile and efficient tool for bioorthogonal conjugation that combines the rapid kinetics of TCO-tetrazine iEDDA chemistry with the practical handling benefits of a PEG spacer and NHS ester functionality. Its applications span from basic research involving biomolecule labeling and detection to therapeutic development such as ADC construction and targeted drug delivery systems. The protocols outlined in this document provide researchers with detailed methodologies for harnessing this reagent effectively, while the troubleshooting guidance addresses common challenges encountered during implementation. As click chemistry continues to evolve, TCO-based reagents like TCO-PEG3-CH2CONHS are poised to remain essential components in the bioconjugation toolkit, enabling innovative approaches in chemical biology, diagnostic assay development, and biotherapeutic optimization.
While data on "TCO-PEG3-CH2CONHS" is lacking, available sources describe TCO-PEG3-TCO, a PEG-based linker that illustrates the properties and typical use of such reagents [1].
| Property | Description |
|---|---|
| Catalog No. | T18770 [1] |
| CAS No. | 2243569-22-2 [1] |
| Molecular Formula | C₂₆H₄₄N₂O₇ [1] |
| Molecular Weight | 496.645 g/mol [1] |
| Predicted Density | 1.11 g/cm³ [1] |
| Structure | Features a central triethylene glycol (PEG3) chain flanked by two TCO moieties [1]. |
The TCO-PEG reagent is one part of a two-component bioorthogonal system known as "click-to-release." The other essential component is a tetrazine (Tz)-modified compound [2] [3].
The core mechanism is a Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reaction between the TCO and tetrazine. This reaction is highly selective, fast, and proceeds without metal catalysts in biological environments, making it ideal for prodrug activation [3].
The following diagram illustrates the "click-to-release" mechanism for a prodrug system. A drug molecule is masked with a TCO group, rendering it inactive. Upon encountering a tetrazine activator, a rapid cycloaddition occurs, leading to the release of the active drug.
The following is a generalized protocol for evaluating a TCO/tetrazine prodrug system, synthesized from current research methodologies [2] [4].
Objective: To demonstrate the in vitro activation of a TCO-caged prodrug by a tetrazine activator and confirm the restoration of drug efficacy.
Materials:
Procedure:
The workflow for this entire experiment, from preparation to analysis, is summarized below.
The following table consolidates key quantitative findings from research on this prodrug strategy.
| Aspect | Key Finding | Reference |
|---|---|---|
| Cytotoxicity Restoration | Up to 100% restoration of parent drug's effect upon activation. | [4] |
| Optimal PEG Size | PEG molecular weights between 10-40 kDa are suitable for passive tumor targeting (EPR effect). | [4] |
| Release Yield | Can exceed 80% with optimized, unsymmetrical tetrazine derivatives. | [2] |
| Reaction Kinetics | SPIEDAC reactions between TCO and tetrazine are exceptionally fast ((k_2 \sim 10^4) M⁻¹s⁻¹). | [4] |
Metabolic Glycoengineering (MGE) is a technique to introduce unnatural chemical groups onto cell surfaces. Cells are fed synthetic analogs of natural monosaccharides (like ManNAc), which are metabolically incorporated into membrane glycans, displaying bioorthogonal handles such as azides or thiols [1]. These handles allow for specific, covalent conjugation of other molecules via click chemistry.
The TCO (trans-cyclooctene) group is a key bioorthogonal handle. It rapidly and selectively reacts with Tetrazine (Tz) groups in an inverse electron demand Diels-Alder (iEDDA) reaction, one of the fastest known bioorthogonal reactions [2] [3]. In this context, TCO-PEG3-CH2-aldehyde serves a dual role:
This protocol outlines how to use MGE to label cells for imaging or targeting, employing a two-step strategy using an azide-modified sugar and a TCO-Tetrazine conjugation system.
CH2CONHS (N-hydroxysuccinimide ester) group in your compound suggests it is designed for conjugating to primary amines (e.g., on lysine residues of antibodies or proteins), similar to the aldehyde group in the documented analog [2] [3].TCO-PEG3-CH2CONHS would first conjugate it to an antibody via its NHS ester, then use the TCO-modified antibody in Step 3 for iEDDA click chemistry with a tetrazine-labeled cell surface.The table below summarizes the properties of the documented reagent, TCO-PEG3-CH2-aldehyde, which shares core functionalities with your compound of interest.
| Attribute | Description |
|---|---|
| Molecular Weight | 343.42 g/mol [2] [3] |
| Formula | C₁₇H₂₉NO₆ [3] |
| Key Functional Groups | TCO: For iEDDA click chemistry with Tetrazine. Aldehyde: For conjugation to amine-containing molecules [2] [3]. |
| Primary Application | Cleavable ADC linker; construction of antibody-drug conjugates and other bioconjugates [3]. |
| Purity | ≥ 95% [2] |
The primary application for TCO-based linkers is in creating targeted therapeutics like Antibody-Drug Conjugates (ADCs). The following diagram illustrates this therapeutic concept.
CH2CONHS) in your compound is typically used for stable conjugation to amines on proteins or other biomolecules. This differs from the documented aldehyde-based conjugation.I hope this detailed overview provides a solid foundation for your work. If you can provide the specific manufacturer's datasheet for TCO-PEG3-CH2CONHS, I may be able to give a more targeted analysis.
The core solubility challenge with compounds like TCO-PEG3-CH2CONHS stems from their molecular structure. The TCO (trans-cyclooctene) group is highly hydrophobic (water-repelling), while the PEG chain is hydrophilic (water-attracting). This conflicting nature can lead to poor and unpredictable solubility in aqueous buffers commonly used in biological experiments [1].
Poor solubility can severely impact your experiments by:
Here are proven strategies to improve solubility, with a focus on using the co-solvent Polyethylene Glycol 400 (PEG 400), a highly effective and biocompatible aid [2] [3].
Strategy 1: Use Co-solvents
Strategy 2: Optimize Solution Conditions
CH2CONHS) in your compound might be sensitive to pH. Testing solubility in buffers of different pH (e.g., mildly acidic or basic) may be beneficial, though its effect can be compound-specific [3].Strategy 3: Avoid Incompatible Solvents
This protocol provides a step-by-step method to determine the optimal PEG 400 concentration for solubilizing your compound.
The following diagram outlines the experimental workflow to systematically test different PEG 400 concentrations.
Record your results in a table like the one below to identify the optimal conditions.
| PEG 400 Concentration (% v/v) | Buffer Type (e.g., PBS) | Temperature (°C) | Observed Solubility (mg/mL) | Notes (e.g., clear solution, precipitate) |
|---|---|---|---|---|
| 0% | PBS, pH 7.4 | 25 | ||
| 5% | PBS, pH 7.4 | 25 | ||
| 15% | PBS, pH 7.4 | 25 | ||
| 30% | PBS, pH 7.4 | 25 | ||
| 50% | PBS, pH 7.4 | 25 |
The core stability challenge with TCO-PEG3 reagents involves two main aspects: the reactivity of the TCO group and the susceptibility of the NHS ester to hydrolysis.
| Stability Factor | Key Challenge | Recommended Handling & Storage |
|---|
| TCO Group [1] [2] | Short half-life; spontaneously isomerizes to unreactive cis-cyclooctene (CCO). | Storage: Store at -20°C and avoid light. [3] [4] Shelf-life: Not recommended for long-term storage. [1] [2] | | NHS Ester [1] | Reacts with water (hydrolysis), losing ability to conjugate with primary amines. | Handling: Use anhydrous solvents under inert atmosphere. Bring to room temperature in a desiccator. | | PEG Spacer | Generally stable; improves solubility and reduces steric hindrance. [3] | - |
To maximize conjugation efficiency, follow a workflow that minimizes exposure to conditions that promote hydrolysis and isomerization.
Q: Why is my TCO-PEG3-NHS ester conjugation efficiency low, even with fresh reagent? A: Low efficiency can result from several factors:
Q: What solvents are recommended for dissolving TCO-PEG3 reagents? A: These reagents are typically soluble in anhydrous polar aprotic solvents. According to product specifications, common solvents include DCM, THF, acetonitrile, DMF, and DMSO. [3] [4] Using high-quality, dry solvents is essential to prevent hydrolysis of the NHS ester.
Q: Can I store a stock solution of my TCO-PEG3 reagent? A: It is not recommended. The diluted reagent, especially in solution, will have a significantly reduced shelf-life. For the best results, plan to use the entire contents of a vial shortly after preparation and avoid storing stock solutions. [1] [2]
The most critical step is to minimize the time the reagent spends out of recommended storage conditions. For definitive, experimentally-verified protocols on handling this specific reagent, I suggest you:
TCO-PEG3-CH2CONHS from (e.g., BroadPharm, AxisPharm). They often have the most detailed and product-specific handling protocols.
TCO-PEG3-CH2CONHS is a bioconjugation reagent that contains two key functional groups [1]:
The core reaction, IEDDA between TCO and Tetrazine, is favored in bioorthogonal chemistry because it is fast, selective, and proceeds without metal catalysts [3]. The PEG3 spacer improves water solubility and reduces steric hindrance, which can enhance conjugation efficiency [5] [6].
Here are the critical parameters to control for optimal reaction efficiency. You can structure these into a troubleshooting table for your guide.
| Factor | Optimal Condition / Consideration | Rationale & Troubleshooting Tip |
|---|---|---|
| Solvent | Use anhydrous DMF or DMSO for NHS ester reaction [6]. | Prevents hydrolysis of the NHS ester. If conjugation yield is low, check for moisture in solvent or environment. |
| TCO Isomer | Axial TCO isomers generally have faster reaction rates with tetrazine than equatorial isomers [3]. | Confirm the isomer of your TCO reagent. If reaction speed is critical, specify the axial isomer when ordering. |
| Reaction Speed | IEDDA is very fast. Second-order rate constant can be ~2000 M⁻¹s⁻¹ [2]. | The high speed allows for efficient conjugation at low concentrations, which is useful for sensitive biomolecules. |
| Biomolecule Stability | TCO derivatives with PEG spacers can improve solubility and reduce aggregation of the conjugated drug or biomolecule [1]. | The PEG spacer in TCO-PEG3-CH2CONHS helps maintain the stability and function of the conjugated molecule. |
The diagram below outlines the typical two-step conjugation process using a TCO-PEG3 reagent.
Here are some anticipated questions from researchers that you can include in your guide.
Q1: Why is my conjugation yield low, even though I'm using fresh reagents?
Q2: How can I increase the solubility of my TCO reagent for aqueous reactions?
Q3: Is this reaction stable and efficient in a biological environment (e.g., for live-cell labeling)?
What is the TCO-tetrazine reaction used for? The reaction between trans-cyclooctene (TCO) and tetrazine is a bioorthogonal ligation, allowing highly specific and rapid conjugation under mild, dilute conditions ideal for labeling biomolecules, live cells, and for molecular imaging [1].
What is the role of the PEG spacer?
The PEG spacer in linkers like TCO-PEG3-CH2CONHS improves solubility of the conjugate, reduces aggregation, and can enhance drug stability [2].
What are the two functional ends of the TCO PEG3 CH2CONHS linker?
This is a heterobifunctional linker:
Here are key factors to optimize for improving conjugation yield, derived from general protein conjugation principles.
| Factor | Optimization Strategy | Rationale & Technical Notes |
|---|---|---|
| pH | Use pH 7.5-8.5 (carbonate or phosphate buffer) for NHS-amine reaction [3]. | NHS esters react best with unprotonated amines; higher pH can increase deprotonation but may compromise protein stability. |
| Temperature | Conduct reaction at 4°C or on ice [3]. | Lower temperature minimizes competing hydrolysis of the NHS ester and preserves protein activity. |
| Reagent Ratio | Empirically test molar excess of linker over protein (e.g., 5:1 to 20:1). | A higher molar ratio drives the reaction forward but increases risk of over-modification and aggregation [3]. |
| Reaction Time | Typically 30 min to 2 hours [3]. | Monitor yield over time; NHS ester hydrolysis competes with the desired reaction over longer durations. |
| Solvent & Additives | Keep aqueous buffer content high. Use minimal DMSO to dissolve linker first if needed. | NHS esters are susceptible to hydrolysis by water. Organic solvents must be compatible with protein stability. |
Q1: My protein is precipitating or losing activity after conjugation. What could be the cause? This is often due to over-modification or conjugation at a critical site.
This compound linker used. Use the smallest molar excess that gives an acceptable yield. Consider switching to site-specific conjugation strategies if the active site is being blocked [3].Q2: The NHS ester reaction yield is low. What are the primary competing factors? The main competitor is hydrolysis. The NHS ester group reacts with water, rendering it inactive for conjugation.
Q3: How can I confirm successful conjugation and measure the yield? Several analytical techniques are standard:
The following diagram visualizes a generalized conjugation and purification protocol for using the This compound linker.
Since the search results do not contain specific data on This compound, you may need to:
The following table summarizes the available information for TCO-PEG3-CH2CONHS (also referred to as TCO-PEG3-NHS ester or TCO-PEG3-CH₂CONHS in some sources) [1].
| Property | Detail |
|---|---|
| Catalog Number | AP10040 (from supplier AxisPharm) [1] |
| Molecular Weight | 456.49 g/mol [1] |
| Purity | ≥98% [1] |
| Storage Instructions | -20°C, desiccated (inferred from similar TCO-PEG3-amine and TCO-PEG4-NHS ester reagents) [2] [3] |
| Shipping Conditions | Dry ice (inferred from similar TCO-PEG3-amine reagent) [2] |
| General TCO Stability in Aqueous Solution | The TCO functional group is generally stable in aqueous buffered media for weeks at 4°C, pH 7.5 [3]. |
This guide addresses common issues you might encounter when working with TCO-PEG3-CH2CONHS and related reagents.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Conjugation Efficiency with Tetrazine | NHS ester group has hydrolyzed due to moisture exposure. | • Confirm proper storage: keep reagent dry at -20°C. • Use fresh, anhydrous DMSO to prepare stock solutions. • Minimize exposure to air humidity during weighing and handling [3]. |
| Poor Solubility in Aqueous Buffers | Hydrophobic TCO core can limit solubility. | • The integrated PEG₃ spacer improves water solubility. • For further enhancement, prepare a concentrated stock in a minimal amount of DMSO first, then dilute into the desired aqueous buffer [3]. |
| Unexpected Byproducts or Slow Reaction | Degradation of the TCO group. | • Avoid storing the reagent or conjugated intermediate products in acidic conditions (pH < 6) for prolonged periods. • Protect from copper ions and reducing agents like DTT, which are not required for the TCO-Tetrazine reaction but may interfere [3]. |
The following diagram outlines a recommended workflow to maximize stability and performance when using TCO-PEG3-CH2CONHS in your experiments.
Workflow Steps:
Q1: What is the main application of TCO-PEG3-CH2CONHS? It is primarily used as a heterobifunctional crosslinker. The NHS ester end reacts with primary amines on proteins or other biomolecules, while the TCO group enables subsequent rapid, bioorthogonal "click" conjugation with tetrazine-modified compounds. This is widely used in bioconjugation, molecular imaging, and drug delivery system assembly [1] [4] [3].
Q2: Why is a PEG spacer incorporated into the linker? The PEG (polyethylene glycol) spacer serves several critical functions:
Q3: Are there any known incompatibilities for the TCO-Tetrazine reaction? The TCO-Tetrazine reaction is highly selective and does not require copper catalysts, making it suitable for live-cell applications. However, strong reducing agents and acidic conditions (pH < 6) should be avoided as they may compromise the stability of the TCO group over time [3].
While specific data for TCO-PEG3-CH2CONHS is limited, data for the closely related TCO-PEG3-Maleimide and TCO-PEG3-NHS ester can provide useful insights into typical reagent properties [1] [2].
| Property | TCO-PEG3-Maleimide [1] | TCO-PEG3-NHS ester [2] |
|---|---|---|
| Chemical Formula | C26H41N3O8 | C22H34N2O9 |
| Molecular Weight | 523.62 g/mol | 470.52 g/mol (predicted) |
| Reactive Group | Maleimide (towards sulfhydryls) | NHS ester (towwards primary amines) |
| Primary Application | Bioconjugation via IEDDA click chemistry | PEG-based linker for PROTACs |
| Solubility | Soluble in DCM, THF, ACN, DMF, DMSO | Information not specific to this compound |
| Storage | -20°C, avoid light | Powder: -20°C for 3 years |
The following diagram outlines a general experimental workflow for TCO-based bioconjugation, based on principles described in the literature.
Workflow Explanation:
Q1: What is the primary application of TCO-PEG3-CH2CONHS in research? TCO-PEG3-CH2CONHS is a heterobifunctional linker used for bioorthogonal conjugation. Its TCO group rapidly and selectively reacts with tetrazine groups via an inverse electron demand Diels-Alder (IEDDA) reaction, while its NHS ester group readily forms stable amide bonds with primary amines (e.g., on lysine residues of proteins or other biomolecules) [1] [2]. This makes it invaluable for creating conjugates for live-cell imaging, antibody-drug conjugates (ADCs), and pretargeted PET imaging [3] [4] [5].
Q2: How fast is the reaction between TCO and tetrazine? The TCO-tetrazine reaction is the fastest bioorthogonal reaction available. While the exact rate for TCO-PEG3-CH2CONHS depends on the specific tetrazine partner, the reaction typically features second-order rate constants exceeding 800 M⁻¹s⁻¹, and often reaching ~10,000 M⁻¹s⁻¹ under physiological conditions, enabling efficient conjugation at nanomolar to micromolar concentrations in minutes [6] [4].
Q3: Why is a PEG linker incorporated into the TCO reagent? The PEG (polyethylene glycol) spacer serves several critical functions:
Q4: Does the TCO-tetrazine reaction require a metal catalyst? No. A key advantage of this chemistry is that it is copper-free, which preserves cell viability and biomolecule functionality, making it ideal for sensitive applications involving live cells or in vivo studies [3] [4].
The table below summarizes key characteristics of TCO-PEG3-CH2CONHS and its reaction for easy reference.
| Parameter | Details / Value |
|---|---|
| CAS Number | 2141981-86-2 [2] |
| Molecular Weight | 373.44 g/mol [2] |
| Purity | ≥98% [1] |
| Reactive Groups | trans-Cyclooctene (TCO) & NHS Ester [1] [2] |
| Key Reaction | Inverse Electron Demand Diels-Alder (IEDDA) with Tetrazine |
| Typical Reaction Kinetics (k₂) | > 800 M⁻¹s⁻¹ to ~10,000 M⁻¹s⁻¹ [6] [4] |
| Reaction Conditions | Physiological pH, room temperature, metal-free [6] [4] |
This workflow outlines a standard procedure for labeling an antibody using TCO-PEG3-CH2CONHS, followed by tetrazine conjugation.
Step-by-Step Procedure:
Conjugation of TCO to Your Biomolecule
Purification
Tetrazine Ligation (IEDDA Reaction)
Analysis
Problem: Low Conjugation Efficiency to the Primary Biomolecule
Problem: Slow or Incomplete Tetrazine Ligation
Problem: Precipitation or Aggregation of the Conjugate
The table below summarizes the essential handling information for TCO-PEG3-CH2CONHS:
| Property | Specification |
|---|---|
| CAS Number | Information not found in search results |
| Molecular Formula | Information not found in search results |
| Molecular Weight | 456.49 g/mol [1] |
| Purity | ≥98% [1] |
| Physical Form | Information not found in search results (for similar TCO-PEG3-Maleimide: colorless oil [2]) |
| Recommended Storage | -20°C, protect from light, and desiccate [2] [3] |
| Solubility | Soluble in DMSO, DMF, THF, Acetonitrile, Dichloromethane [2] [3] |
| Reactive Groups | TCO (for IEDDA with Tetrazine), NHS Ester (for conjugation with primary amines) [1] |
| Critical Stability Note | TCO group has a short half-life and can isomerize to the inactive cis-cyclooctene (CCO); avoid long-term storage [4]. |
Here are answers to common questions and issues you might encounter:
Q1: How should I store and reconstitute TCO-PEG3-CH2CONHS to maintain its stability?
Q2: What is the typical workflow for conjugating TCO-PEG3-CH2CONHS to an antibody? The following diagram illustrates the two-step conjugation and labeling process:
Q3: The IEDDA reaction with my tetrazine probe seems slow. What could be the cause?
Q4: Can I use this linker for in vivo applications?
Nonspecific binding (NSB) occurs when a reagent interacts with unintended targets or surfaces, often due to hydrophobic or electrostatic forces. For PEG-based linkers, the core strategy to minimize NSB is to enhance hydrophilicity and create a steric shield.
The following workflow outlines a systematic approach to troubleshoot and minimize nonspecific binding.
The table below summarizes the relationship between common causes of NSB and the corresponding solutions you can implement.
| Potential Cause | Underlying Principle | Mitigation Strategy & Experimental Adjustment |
|---|---|---|
| Insufficient Steric Shielding | The PEG chain creates a hydrated, steric barrier that prevents unwanted interactions with proteins or surfaces [1] [2]. | Increase PEG chain length or density. Use a longer PEG spacer (e.g., PEG(_n) where (n>3)) or a branched PEG architecture to create a denser, more effective shield [3]. |
| Hydrophobic Interactions | The linker or core molecule can adsorb to surfaces or proteins via hydrophobic forces. | Add surfactants. Use non-ionic detergents like Tween-20 (0.01-0.1%) in your buffers to block hydrophobic sites. Include carrier proteins. Use 1% BSA or other inert proteins to saturate nonspecific binding sites. | | Electrostatic Interactions | Charged groups on the molecule can interact ionically with charged surfaces or biomolecules. | Optimize buffer pH and ionic strength. Adjust the pH away from the molecule's pI and increase salt concentration (e.g., 150-300 mM NaCl) to shield electrostatic attractions. |
To conclusively diagnose and confirm that you have successfully minimized NSB, you should perform a controlled validation experiment. The following diagram outlines the key steps for a surface plasmon resonance (SPR) or ELISA-based assay, which are standard methods for quantifying binding interactions.
Step-by-Step Method:
What is TCO-PEG3-CH2CONHS? TCO-PEG3-CH2CONHS is a heterobifunctional crosslinker containing a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester [1] [2].
Key Characteristics & Handling
| Property | Specification / Consideration |
|---|---|
| Primary Use | Two-step bioconjugation: 1. NHS-amine reaction 2. TCO-Tetrazine IEDDA click reaction [1] [4] |
| Critical Stability Note | TCO naturally isomerizes to low-reactivity cis-cyclooctene (CCO). Not recommended for long-term storage [4]. |
| Storage | Store dry at -20°C or lower [2]. |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents [5]. |
Monitoring the reaction and ensuring reagent integrity involves several techniques. The table below summarizes the key methods.
| Technique | Purpose | Key Parameters & Observations |
|---|---|---|
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Confirm TCO concentration and integrity [6] | Measure absorbance at 350 nm (characteristic of TCO). Calculate degree of labeling (DOL) [6]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Monitor reaction progress and confirm product identity [7] | Compare retention times and masses of starting materials and products [7]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Validate chemical structure and purity [7] | Characteristic peaks for TCO, PEG chain, and NHS ester [7]. |
| Analytical HPLC | Assess purity of final conjugate and reaction completion [7] | Use C18 column; monitor for disappearance of starting material and emergence of product peak [7]. |
FAQ 1: The conjugation efficiency via the IEDDA reaction is low. What could be wrong?
FAQ 2: My biomolecule is precipitating or aggregating after modification with the NHS ester.
FAQ 3: How can I confirm the success of the initial amine coupling step?
The following diagram illustrates the typical two-step workflow for using TCO-PEG3-CH2CONHS to create a conjugate, integrating the monitoring techniques discussed.
To build a foundation for troubleshooting, it's helpful to understand the core components of your reagent. The table below breaks down its likely structure and function.
| Component | Role and Properties |
|---|---|
| TCO (Trans-Cyclooctene) | A bioorthogonal handle that rapidly reacts with tetrazines via the inverse electron-demand Diels-Alder (IEDDA) reaction, enabling efficient conjugation to biomolecules like antibodies or peptides [1]. |
| PEG3 (Polyethylene Glycol, 3 units) | A short, flexible spacer that improves water solubility, reduces aggregation, and can minimize steric hindrance, potentially enhancing the efficiency of the subsequent TCO reaction [2] [3]. |
| CH2CONHS (N-Hydroxysuccinimide Ester) | An amine-reactive group that forms stable covalent bonds with primary amines (e.g., lysine residues or N-termini) on proteins, peptides, or other amine-containing molecules [4]. |
Based on the properties of the functional groups, here are potential issues and solutions you can adapt for your FAQ.
| Challenge | Potential Root Cause | Troubleshooting Steps | Preventive Measures |
|---|
| Low Conjugation Efficiency | • NHS ester hydrolysis • Insufficient molar ratio • Incorrect pH | • Confirm reagent freshness • Increase reagent-to-protein ratio [4] • Ensure pH 7.5-9.0 (non-buffered amines) | • Use fresh, anhydrous DMSO • Optimize ratio small-scale [1] | | Product Precipitation/Aggregation | • Hydrophobic TCO interaction • Over-labeling on protein | • Increase salt or PEG3 spacer length [2] • Reduce reagent excess | • Use suitable buffer/pH • Test shorter PEG linkers | | Unwanted Side Reactions | • NHS reaction with buffers | • Use non-amine buffers (e.g., HEPES, phosphate) | • Avoid Tris, glycine buffers |
Moving from milligram to gram scale involves more than just increasing quantities. The following workflow and principles address common scale-up challenges.
When scaling up, the goal is to maintain the product's Critical Quality Attributes (CQAs) by controlling the Critical Process Parameters (CPPs). The table below outlines key parameters that change with scale and how to address them [5].
| Scale-Up Consideration | Impact on Reaction | Control Strategy |
|---|
| Mixing Efficiency | In large reactors, poor mixing creates concentration gradients (e.g., of the reagent or pH adjuster), leading to inconsistent product quality and increased by-products [5]. | • Use geometric similarity in reactor design. • Maintain constant power per unit volume (P/V) or tip speed during scale-up [5]. | | Heat Transfer | The surface area-to-volume ratio decreases at larger scales, making exothermic reactions (like NHS ester coupling) harder to control, risking thermal degradation [5]. | • Model heat flow in small-scale experiments. • Use jacketed reactors with controlled coolant flow for precise temperature management. | | Mass Transfer | Dissolving solids (e.g., the PEGylated reagent) and transferring gases can become slower, affecting reaction rates and homogeneity [5]. | • Optimize agitation speed and impeller type. • Consider addition sequences and feeding strategies (e.g., slow addition of reagent solution). | | Purification | Purifying larger volumes becomes a bottleneck. The chosen method must be scalable and reproducible. | • Transition from lab-scale chromatography to tangential flow filtration (TFF) or scalable precipitation techniques. • Define clear in-process controls (IPCs) for pooling fractions. |
A robust control strategy is vital. This table lists key methods for characterizing your product and monitoring the reaction.
| Method | Purpose | Applies to Scale |
|---|---|---|
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm identity, assess purity, and quantify unreacted starting material [1]. | R&D, QC release |
| NMR (Nuclear Magnetic Resonance) | Quantify functionalization degree and confirm structure [1]. | R&D |
| HPLC/UPLC with UV/FLD Detection | Monitor reaction progression and purity quickly [4]. | In-process control |
| pH Monitoring | Ensure reaction proceeds at optimal rate [4]. | In-process control |
This basic protocol can be a starting point for your researchers to optimize before scaling.
Objective: To conjugate TCO-PEG3-CH2CONHS to a model protein (e.g., Bovine Serum Albumin).
Materials:
Method:
I hope this structured technical overview provides a solid foundation for building your internal support documents.
For the TCO-PEG3-CH2CONHS molecule, characterization involves confirming the identity, purity, and stability of each component: the TCO group, the PEG spacer, and the NHS ester. The table below summarizes the key techniques.
| Analyte / Property | Technique | Key Information & Characteristic Signals | Application & Notes |
|---|
| PEG Spacer (Molecular Weight, Functionalization) | ( ^1H ) NMR | PEG backbone: δ 3.6-3.7 ppm (broad multiplet). Terminal groups: chemical shifts depend on functional group [1]. | Confirms PEG chain length & conjugation efficacy. Critical: account for ( ^{13}C )-satellite peaks [1]. | | TCO Group Integrity | ( ^1H ) NMR | Olefinic protons: characteristic multiplet between δ 5.5-5.7 ppm [2]. | Verifies TCO structure & stability (no decomposition to inactive isomers). | | NHS Ester (Reactivity & Purity) | HPLC (with UV/VIS or MS) | Monitors NHS ester consumption & new product formation [2]. | Assesses purity & stability; QC before conjugation. | | Overall Identity & Purity | Mass Spectrometry (e.g., MALDI-MS, ESI-MS) | Exact mass confirmation [2] [1]. | ESI-MS can be complex for pure PEGs; MALDI often preferred [1]. | | Reaction Monitoring (TCO-Tz Ligation) | HPLC | Distinguishes between initial 1,4-DHP cycloadduct & stable pyridazine [2]. | Essential for confirming final, stable conjugate structure. |
The inverse-electron demand Diels-Alder (IEDDA) reaction between TCO and tetrazine initially forms a metastable 1,4-dihydropyridazine (DHP), which must be oxidized to a stable pyridazine for many applications [2].
Q1: My HPLC analysis after the TCO-tetrazine reaction shows two closely eluting peaks. What are they?
Q2: My ( ^1H ) NMR spectrum shows unexpected small peaks near the large PEG signal. Is my product impure?
Q3: The conjugation efficiency of my TCO linker to a protein is low. What could be the reason?
Below is a workflow diagram summarizing the key steps for characterizing TCO-PEG3-CH2CONHS and troubleshooting common issues.
The following diagram illustrates the specific chemical conversion from the initial DHP cycloadduct to the stable pyridazine, which is critical for ensuring the success of your bioconjugation.
The core function of a PEG spacer is to connect a functional group (like the TCO for bioorthogonal conjugation) to your molecule of interest, minimizing steric hindrance and improving aqueous solubility [1]. The optimization goal is to find the spacer length that provides the best balance for your specific application.
The primary principles to consider are:
The table below summarizes findings from recent studies on how PEG spacer length affects biological activity.
| Molecule / System | PEG Lengths Tested (DP/Units) | Key Findings on Optimal Length | Citation |
|---|---|---|---|
| Cationic Polymer (mRNA Delivery) | Varying PEG lengths (DPOEG 1 to ≥12) | DPOEG ≤ 4: Maintained high mRNA transfection efficacy. DPOEG ≥ 12: Marked decrease in efficacy due to reduced cellular uptake. | [2] |
| GRPR-Targeting Radiotracer ([99m]Tc-DB1 mimics) | PEG2, PEG3, PEG4 | All spacers resulted in comparable, single-digit nanomolar affinity for the GRPR. Influence on biodistribution was minor. | [4] |
| GRPR-Targeting Radiotracer (68Ga-NOTA-PEGn-RM26) | PEG2, PEG3, PEG4, PEG6 | All showed similar high tumor uptake. PEG3 showed a slight advantage with lower liver uptake, improving tumor-to-background contrast. | [5] |
| Bispecific Antibody (S-Fab) | 20 kDa PEG polymer | Conjugation of a 20 kDa PEG polymer increased the plasma half-life of the antibody by 12-fold, significantly improving its antitumor efficacy in vivo. | [6] |
Here are solutions to frequently encountered issues during PEG spacer optimization:
Problem: Reduced binding affinity or biological activity after adding a PEG spacer.
Problem: Poor solubility or aggregation of the conjugate.
Problem: Rapid clearance in vivo, leading to short half-life.
Problem: Unwanted immune recognition or complement activation.
The following diagram outlines a systematic workflow for testing and selecting the optimal PEG spacer length for your application.
The typical experimental process involves:
The table below summarizes the key characteristics of commonly available TCO-PEG3 reagents for your reference.
| Reagent Name | Reactive Group | Primary Target | Coupling Conditions | Key Applications |
|---|---|---|---|---|
| TCO-PEG3-acid [1] [2] [3] | Carboxylic Acid | Primary Amines | Requires activators (e.g., EDC, HATU) [1] | PROTAC synthesis [3]; forming stable amide bonds [1] |
| TCO-PEG3-CH2-aldehyde [4] [5] | Aldehyde | N/A (Information missing from search results) | N/A (Information missing from search results) | Cleavable ADC linker synthesis [4] [5] |
| TCO-PEG3-maleimide [6] | Maleimide | Free Thiols (Cysteine residues) | Mild, aqueous conditions; no activator needed [6] | Bioconjugation with proteins/antibodies [6] |
| TCO-PEG3-DBCO [7] | DBCO | Azides | Copper-free click chemistry (SPAAC) [7] | Dual-labeling strategies; linking TCO and azide-bearing molecules [7] |
To objectively compare the performance of TCO-PEG3-acid and TCO-PEG3-CH2CONHS, you could design an experiment focusing on conjugation efficiency. The workflow below outlines the key steps for a model study using a small molecule or protein.
The search results highlight that TCO-based reagents are pivotal in advanced therapeutic strategies:
The table below summarizes the key characteristics of TCO-PEG3-amine and TCO-PEG3-acid to highlight their differences and appropriate applications.
| Feature | TCO-PEG3-amine | TCO-PEG3-acid |
|---|---|---|
| Reactive Group | Amine (-NH₂) [1] [2] [3] |
Carboxylic acid (-COOH) [4] |
| Primary Target | Carboxyl groups (with activators like EDC), NHS esters [1] [2] | Primary amine groups (with activators like EDC or HATU) [4] |
| Conjugation Chemistry | Forms amide bonds by reacting with activated carboxyl groups [1] [2] | Forms amide bonds by reacting with primary amines [4] |
| Common Applications | Modification of biopolymers, peptides, and magnetic beads [1] | Used as a PEG linker for conjugation [4] |
| Molecular Weight | 372.5 g/mol [1] [3] | Information not specified in search results |
| Purity | >95% [1] or ≥99% [3] | Information not specified in search results |
Both compounds share a core function: they participate in the bioorthogonal inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) group [5] [4] [6]. This is one of the fastest known bioorthogonal reactions and is widely used in bioconjugation for labeling proteins [7] [8], constructing antibody-drug conjugates (ADCs) [5], and in diagnostics [3].
The key difference lies in how they are connected to the molecule of interest (e.g., a protein, drug, or surface). The following diagram illustrates the two distinct conjugation pathways.
While direct efficiency data is unavailable, the search results highlight critical factors that influence the performance of both reagents:
A research paper provides a robust experimental protocol for site-specific protein conjugation using TCO chemistry, which can be adapted for either reagent [8]. The general workflow is as follows:
For researchers, the choice between TCO-PEG3-amine and TCO-PEG3-acid is not about a fundamental difference in the speed of the final TCO-Tetrazine click reaction, but about which one is chemically compatible with your target molecule.
-COOH) group.-NH₂) group.
The following table summarizes the core characteristics of the click chemistry reactions that TCO and DBCO linkers participate in.
| Feature | TCO (trans-Cyclooctene) | DBCO (Dibenzocyclooctyne) |
|---|---|---|
| Reaction Type | Inverse Electron Demand Diels-Alder (IEDDA) [1] [2] [3] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [4] [2] [5] |
| Reaction Partner | Tetrazine (Tz) [1] [3] | Azide [4] [5] |
| Key Characteristic | Extremely fast kinetics [4] [3]; often called the fastest bioorthogonal reaction [3] | Catalyst-free reaction with azides; good balance of reactivity and stability [4] [6] [5] |
| Primary Applications | Pretargeted imaging & therapy, "click-to-release" prodrugs, live-cell labeling [4] [2] [3] | Biomolecule conjugation, ADC development, protein labeling, chemical biology [7] [4] [2] |
A crucial factor in selecting a linker, often overlooked, is how the conjugation chemistry itself interacts with biological systems, particularly the immune system. Recent research highlights that even "bioorthogonal" chemistries are not biologically innocent [8].
The diagram below illustrates how two common conjugation chemistries can inadvertently activate the complement system, leading to changed biodistribution and toxicity.
Key findings from this study include [8]:
When planning your experiments, consider the following protocols and strategies derived from the literature.
For Kinetic Characterization: You can use assays that monitor the disappearance of tetrazine (for TCO) or azide (for DBCO) signals. Ultraviolet-visible (UV-vis) spectroscopy is commonly employed, as the IEDDA reaction between TCO and tetrazine causes a distinct shift in the tetrazine absorption peak, allowing for real-time kinetic monitoring [2]. Fluorescence quenching or activation assays can also be highly sensitive.
For Evaluating Biological Performance: The study on complement activation provides a methodology [8]. Key steps include:
Strategies to Mitigate Issues: The same research [8] also proposed solutions. For DBCO-based linkers, using more hydrophilic PEG spacers can reduce the hydrophobic interactions that drive aggregation. When using maleimide chemistry, "capping" free maleimide groups after conjugation with a small thiol molecule (like cysteine) can prevent unwanted reactions with plasma albumin.
TCO (trans-cyclooctene) and BCN (bicyclo[6.1.0]nonyne) are both used in bioorthogonal click chemistry, but they belong to different reaction classes and have distinct characteristics.
The table below summarizes their core features:
| Feature | TCO Reagents | BCN Reagents |
|---|---|---|
| Reaction Type | Inverse Electron-Demand Diels-Alder (IEDDA) with tetrazines [1] [2] [3] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azides [4] [5] |
| Primary Partner | Tetrazine (Tz) | Azide (N₃) |
| Key Characteristic | Extremely fast kinetics; enables "click-to-release" applications [1] [3] | Good balance of stability and reactivity; metal-free [4] [5] |
| Example Reagent | TCO-PEG3-CH2CONHS (a TCO with a hydrophilic PEG spacer and an NHS ester for conjugating to amines) [2] | BCN-PEG4-SPA (a BCN with a PEG spacer and a succinimidyl ester for conjugating to amines) [6] |
A 2025 comparative study assessed the stability of common click handles, including BCN and a TCO derivative, across various conditions relevant to biological experiments [4]. The key findings are summarized below. Note that "TCO 12" in the study is a specific TCO derivative, and its behavior may not be identical to "TCO PEG3 CH2CONHS," though it is indicative of the TCO class.
| Condition | BCN Stability | TCO Stability | Key Insight |
|---|---|---|---|
| Acidic pH (e.g., 2.5) | Moderately Stable | Less Stable | TCO handles are more susceptible to decomposition in acidic environments [4]. |
| Basic pH (e.g., 9.5) | Stable | Stable | Both handles show good stability under basic conditions [4]. |
| Reducing Agents (TCEP, DTT) | Stable | Less Stable | BCN showed superior stability against common reducing agents like TCEP, which is often used to reduce disulfide bonds in proteins [4]. |
| CuAAC Cocktail | Unstable | Unstable | Both are incompatible with copper-catalyzed click reaction conditions [4]. |
| Long-Term Storage (4 weeks) | Significant degradation | Significant degradation | The study recommends that both BCN and TCO-based reagents be prepared immediately before use [4]. |
To illustrate how these reagents are applied in practice, the diagram below outlines a protocol for studying protein thiol redox state using TCO-based click PEGylation, as described in a 2019 research paper [3].
This protocol leverages the fast kinetics and bioorthogonality of the TCO-Tz reaction to achieve a mass shift for oxidized proteins, detectable via Western blot [3]. A similar workflow could be designed for BCN, where it would be conjugated to a protein and later reacted with an azide-modified PEG.
Here is a guide to selecting the right reagent based on your experimental goals:
Choose TCO-based reagents (like this compound) if:
Choose BCN-based reagents if:
Since a direct head-to-head comparison of your specific compounds is not available in the public literature, I suggest you:
The reaction between trans-cyclooctene (TCO) and tetrazine (Tz) is an Inverse Electron-Demand Diels-Alder (IEDDA) reaction, renowned in bioorthogonal chemistry for its fast kinetics and biocompatibility [1] [2]. The general mechanism is summarized below:
The rate of the TCO-Tetrazine reaction is not fixed for a single molecule but is highly tunable. The table below outlines the primary factors that determine the second-order rate constant (k₂).
| Factor | Effect on Reactivity | Underlying Principle & Examples |
|---|---|---|
| TCO Strain & Stability | Increased ring strain = higher reactivity, but may reduce stability [2]. | TCO is much more reactive than cis-cyclooctene (CCO). Highly strained derivatives (d-TCO, s-TCO) exist but can be less stable in biological environments [2] [3]. |
| Tetrazine Electronics | Electron-withdrawing groups (EWGs) on tetrazine = higher reactivity [2] [4]. | EWGs (e.g., -CF₃, -CN) lower the energy of the tetrazine's LUMO, narrowing the energy gap with the TCO's HOMO and accelerating the reaction [2]. |
| Tetrazine Sterics | Smaller substituents on tetrazine = higher reactivity [2]. | Monosubstituted H-Tetrazines can be ~70 times more reactive than methyl- or phenyl-substituted variants due to reduced steric hindrance [2]. |
| Solvent Effects | Reactivity is often significantly higher in aqueous buffer than in organic solvent [4]. | Polar protic solvents can accelerate the reaction. One study found rate constants in buffer were about 100 times higher than in acetonitrile [4]. |
While kinetic data is missing, the commercial source for TCO-PEG3-CH2CONHS (AxisPharm, Cat# AP10040) provides its structural information [5]. The "CONHS" group is an N-hydroxysuccinimide (NHS) ester, making the molecule amine-reactive for bioconjugation. The PEG3 spacer improves water solubility and reduces steric hindrance.
Since published data is lacking, you can experimentally determine the second-order rate constant (k₂) using a established stopped-flow spectrophotometry method [4]. The workflow is as follows:
Detailed Protocol:
The table below summarizes key characteristics of various TCO PEG linkers based on the information available. Please note that "TCO PEG3 CH2CONHS" was not found in the search results; a linker with a carboxylic acid group (CH2CO2H) is shown for a close comparison.
| Linker Name | Reactive Group | PEG Length | Key Features & Applications | Reactivity / Performance Data |
|---|---|---|---|---|
| TCO-PEG3-CH2CO2H [1] | Carboxylic Acid | 3 units | Bears an acid group for conjugation with amine functional groups; used to form complex bioconjugates [1]. | Fast bioorthogonal reaction with tetrazine; specific rate constant not provided for this compound [1]. |
| TCO-PEG3-CH2-aldehyde [2] | Aldehyde | 3 units | Used for bio-conjugation; aldehyde group reacts with amines or hydrazines [2]. | Information limited; relies on high reactivity of TCO-tetrazine [3]. |
| TCO-PEG4-TCO [4] | NHS Ester (implied) | 4 units | Short, non-PEGylated spacer (PEG0) and longer PEG12 spacer also studied; used for modifying monoclonal antibodies [4]. |
In vivo, pretargeting with PEG4 linker followed by tetrazine injection induced a fluorescent signal two times lower than with the PEG0 linker [4]. |
| TCO-PEG12-TCO [4] | NHS Ester (implied) | 12 units | Longer PEG spacer; used for modifying monoclonal antibodies [4]. | Similar to PEG4, in vivo performance was lower than the non-PEGylated (PEG0) linker [4]. |
| TCO-OH (equatorial) [1] | Hydroxyl | N/A (No PEG) | A basic TCO building block without a PEG spacer [1]. | Serves as a reactivity reference; specific data not provided in results. |
The search results highlight critical experimental data regarding the performance of TCO PEG linkers, particularly when conjugated to antibodies.
The following diagram illustrates a common and effective experimental workflow for evaluating TCO PEG linkers, based on methodologies described in the search results.
Detailed Protocol Steps:
The selection of a TCO PEG linker involves critical trade-offs. While PEG linkers are essential for maintaining the reactivity of TCO moieties on antibodies by preventing hydrophobic masking, their length must be optimized for the specific application [5].
Trans-cyclooctene (TCO) reagents are prized in bioorthogonal chemistry for their rapid reaction with tetrazines via the inverse electron demand Diels-Alder (IEDDA) reaction, which is fast and biocompatible, making it suitable for in vivo applications like pretargeted imaging and therapy [1] [2].
The reagent "TCO-PEG3-CH2CONHS" functions as a heterobifunctional linker:
The stability and reactivity of TCO reagents are critically influenced by their molecular structure. The table below compares different generations of TCO reagents, which provides context for understanding the potential profile of a PEG3-based TCO.
| Reagent Type | Key Structural Feature | Reported Stability | Reactivity (k₂ with Tetrazine) | Key Advantages & Limitations |
|---|
| First-Generation TCO (e.g., TCO-PEG4-TFP Ester) [4] | Basic TCO with flexible PEG spacer | Stability in aqueous media is a key concern for NHS esters; TFP ester offers better hydrolytic stability than standard NHS [4]. | Varies with tetrazine; generally fast. | • Proven, widely used • Susceptible to isomerization to less reactive cis-form [1] | | Conformationally Strained d-TCO (dioxolane-fused) [1] | Cis-fused dioxolane ring locks TCO in a high-energy conformation | • Stable in aqueous solution & blood serum • Stable in presence of thiols (30 mM) • Bench-stable solid [1] | 366,000 M⁻¹s⁻¹ (in pure water, with a specific tetrazine) [1] | • High reactivity • Enhanced stability • Improved aqueous solubility • Diastereoselective synthesis [1] | | Conformationally Strained s-TCO (cyclopropane-fused) [1] | Cis-fused cyclopropane ring imposes extreme strain | • Moderate stability to storage • Isomerizes in high thiol concentrations (30 mM) • Requires cold storage [1] | 3,300,000 M⁻¹s⁻¹ (in water, the fastest reported) [1] | Ultra-fast reactivity • Limitations: Lower stability, hydrophobic, non-stereoselective synthesis [1] |
To evaluate a TCO reagent's suitability for in vivo use, researchers typically conduct the following experiments. The workflow for this testing process can be visualized as follows:
1. Serum Stability Assay
2. Thiol Stability Assay
3. Storage and Solution Stability
4. Kinetics of Tetrazine Ligation
Based on the comparative data, here is a strategic overview for selecting TCO reagents:
| Application Scenario | Recommended Reagent Type | Rationale | Validated Experimental Use-Case |
|---|---|---|---|
| Pretargeted Radioimmunotherapy | s-TCO or d-TCO | The unmatched speed is critical for capturing radiolabeled tetrazines at trace concentrations in vivo before radioisotope decay [1]. | s-TCO enables pretargeted imaging where slower reagents fail [1]. |
| Intracellular & Genetic Labeling | d-TCO | Balances good reactivity with the stability needed to withstand the intracellular environment and less-reactive, stable tetrazines [1]. | d-TCO successfully labeled a genetically encoded tetrazine-containing GFP inside live bacteria [1]. |
| Conjugation to Sensitive Biomolecules | TCO with TFP Ester | The TFP ester offers superior hydrolytic stability in aqueous buffers compared to standard NHS esters, leading to higher and more reproducible labeling efficiency of proteins [4]. | - |
| General Bioconjugation with High Solubility | TCO-PEGₙ variants | The PEG spacer imparts water solubility, reduces aggregation, and minimizes steric hindrance, which is beneficial for any bioconjugation application [4] [3]. | - |
The table below outlines a key protocol for constructing a bispecific antibody using TCO-PEG3, which demonstrates the application of this linker in a complex and effective bioconjugation strategy [1].
| Step | Component | Process Description | Key Reagent(s) | Goal |
|---|---|---|---|---|
| 1 | Fab Fragment (Anti-CD3) | Papain digestion of OKT3 mAb; reduction of disulfide bonds; rebridging | MeTz-PEG3-Br2PD (Tetrazine linker) | Create MeTz-rbFabCD3 (3a) |
| 2 | Full Antibody (Trastuzumab) | Deglycosylation (PNGase F); tyrosine residue functionalization via biogenic click chemistry | BCN-PEG3-TCO (1); Mushroom Tyrosinase (mTyr) | Create TCO-functionalized mAb (4) |
| 3 | Conjugation | Inverse Electron-Demand Diels-Alder (IEDDA) reaction between components from Step 1 and 2 | Components 3a and 4 mixed in PBS, pH 7.4 | Form HER2xCD3 bsAc (5a) |
This protocol highlights that TCO-PEG3 is utilized in a multi-step, site-specific conjugation method. The use of PEG3 as a spacer is crucial for its role in improving water solubility and potentially reducing steric hindrance, which favors the conjugation reaction's efficiency [2].
While a direct head-to-head yield comparison is unavailable, the following points from recent research provide strong indirect evidence of the performance of TCO/Tz chemistry and PEG linkers:
The diagram below summarizes the logical workflow of the key protocol discussed, illustrating how the TCO-PEG3 linker is integrated [1].
Bioorthogonal chemistry enables selective covalent bond formation between two uniquely reactive partners within complex biological environments [1]. The following diagrams illustrate the core mechanisms of the two reactions covered in this guide.
The table below summarizes the key characteristics of these bioorthogonal reactions to facilitate a direct comparison. The data for the TCO-Tetrazine IEDDA reaction is based on its use of strained trans-cyclooctene (TCO) dienophiles, while the Azide-Alkyne data encompasses both CuAAC and strain-promoted (SPAAC) variants [2] [3] [4].
| Feature | TCO-Tetrazine (IEDDA) | Azide-Alkyne Cycloaddition (CuAAC) | Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|---|
| Reaction Type | Inverse electron-demand Diels-Alder | 1,3-dipolar cycloaddition | 1,3-dipolar cycloaddition |
| Kinetics (Rate Constant) | Very high (10⁴ - 10⁷ M⁻¹s⁻¹) [1] | High (10⁰ - 10³ M⁻¹s⁻¹) | Moderate to High (10⁻¹ - 10³ M⁻¹s⁻¹) |
| Catalyst Required | No | Yes (Copper(I), e.g., from CuSO₄/NaAsc) [4] | No |
| In Vivo Biocompatibility | Excellent (fast, catalyst-free) | Limited (copper cytotoxicity) [2] [5] | Good (catalyst-free, but larger tag size) |
| Primary Application | Pretargeted imaging & therapy, click-to-release drug delivery [1] | Bioconjugation, material science, polymer chemistry [6] [7] [4] | Cell surface labeling, in vivo applications where copper is prohibitive [2] [3] [5] |
| Key Advantage | Fastest bioorthogonal kinetics, suitable for fast processes | Mature, versatile, high regioselectivity (1,4-triazole) [4] | Copper-free, good for sensitive biological systems |
| Key Limitation | Potential steric hindrance from TCO tag | Copper catalyst can be toxic and quench fluorescence [2] [5] | Slower kinetics than IEDDA, larger strain-promoted alkyne tags |
To ensure your comparisons are reproducible, here are detailed methodologies for conducting and analyzing these key reactions, based on published research.
This protocol is adapted from studies on magnetic nanoparticle functionalization and pretargeting strategies [3] [1].
This standard protocol is widely used for bioconjugation and polymer functionalization [7] [4].
Choosing the right system depends heavily on your specific experimental goals and constraints. The following flowchart can aid in this decision-making process.
The table below summarizes the key identifiers for the product you specified, as listed in a commercial catalog [1].
| Catalog Number | Product Name | Molecular Weight (M.W.) | Purity |
|---|---|---|---|
| AP10040 | TCO-PEG3-CH2CONHS | 456.49 | ≥98% |
This product is a linker featuring a Tetrazine-reactive TCO group, a PEG3 spacer, and an NHS ester end that reacts with primary amines to form stable amide bonds, facilitating bioconjugation [1].
Although direct comparative data for your specific linker is unavailable, general principles from recent studies illustrate the critical role of PEG length. The following table summarizes the primary effects:
| PEG Length (Number of Units) | Key Influences on Performance |
|---|---|
| Shorter PEGs (e.g., PEG1-PEG4) | Reduced steric hindrance; can allow for more efficient binding or cross-linking in certain contexts [2]. |
| Intermediate PEGs (e.g., PEG5-PEG10) | Offers a balance between improved solubility and maintaining effective target binding. |
| Longer PEGs (e.g., >PEG10 / >10 kDa) | Maximizes circulation half-life, enhances "stealth" properties, and improves water solubility. However, it may introduce significant steric hindrance that can block binding interactions and potentially increase immunogenicity concerns [3] [4] [2]. |
Research shows that the PEG spacer is not just an inert link but actively modulates biological activity. One study demonstrated that PEGs longer than 5 kDa can create energetically favorable interactions between two bound ligands, while PEGs over 10 kDa can cause steric exclusion, physically preventing a second binding event [2]. Another study on PSMA-targeted radiotracers found that the size of the PEG spacer significantly impacted tumor-targeting efficiency and kidney uptake, with different lengths offering distinct pharmacokinetic profiles [5].
To generate the direct comparison data you need, here is a generalized experimental protocol you could adapt, based on methodologies found in the search results [6] [5].
Step 1: Conjugation and Purification
X-linkers (varying PEG length, X) to a model targeting molecule (e.g., a peptide or antibody) via the NHS ester chemistry [1].Step 2: In Vitro Characterization
Step 3: In Vivo Pharmacokinetics
68Ga or 177Lu) in animal models [5].Step 4: In Vivo Efficacy and Targeting
When planning your comparison, please consider these factors highlighted in recent literature:
The table below summarizes second-order rate constants for the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between various tetrazines and trans-cyclooctene (TCO) dienophiles, which is the relevant reaction for your compound [1]. Please note that the specific TCO-PEG3-CH2CONHS structure is not listed.
Table 1: Measured Second-Order Rate Constants for Tetrazine/TCO IEDDA Reactions
| Tetrazine Description | Dienophile | Rate Constant (k, M⁻¹s⁻¹) | Solvent / Conditions |
|---|---|---|---|
| 3-Aryl Tetrazine [1] | axTCO-PEG4 | ~20,000 to 130,000 | DPBS, 37°C |
| Tet-v4.0 family of ncAAs [2] | strained TCO (sTCO) | Can exceed 10⁶ | Aqueous buffer |
| Tz with 3-benzyl & 6-methyl groups [3] | TCO | Information missing | Information missing |
The most common and robust method for determining these high reaction rates is stopped-flow spectrophotometry [1] [2]. The general workflow is as follows:
k_obs) is obtained from this fit [1].k_obs is measured at several different concentrations of the excess reactant. The second-order rate constant (k) is then determined from the slope of the linear plot of k_obs versus the concentration of the excess reactant [1].
The table below summarizes the core characteristics of the trans-cyclooctene (TCO) bioorthogonal handle and general strained alkynes based on the available data.
| Feature | Trans-Cyclooctene (TCO) | Strained Alkynes (e.g., BCN, DBCO) |
|---|---|---|
| Primary Reaction | Inverse Electron-Demand Diels-Alder (IEDDA) with tetrazines [1]. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azides [2]. |
| Reported Kinetics | Very fast (up to 10⁷ M⁻¹s⁻¹) [1]. | Not quantified in results; typically slower than IEDDA [2]. |
| Key Advantage | Ultrafast kinetics for efficient labeling at low concentrations [1] [3]. | Metal-free click chemistry; excellent stability across pH and redox conditions [2]. |
| Stability Profile | Variable; specific TCO isomers can be less stable in biological environments (e.g., to thiols) [2] [4]. | High stability across a wide range of conditions, including pH and reducing agents [2]. |
| Common Derivatives | TCO-PEGn-NHS, TCO-PEGn-Maleimide [3] [5] [6]. | DBCO, BCN [2]. |
| Typical Applications | Pretargeted imaging & therapy, "click-to-release" drug delivery, protein labeling [1] [4]. | Bioconjugation, antibody-drug conjugates (ADCs), cellular labeling [2]. |
The provided search results, particularly the comparative stability study [2], offer valuable experimental insights into how different click handles perform under various conditions relevant to biological workflows.
A 2025 study systematically evaluated the stability of 14 common click handles, including TCO and representative strained alkynes, under 12 different ligation conditions (e.g., varying pH, reducing agents like TCEP and DTT, glutathione, CuAAC cocktail) [2].
The ultrafast kinetics of the TCO-Tz reaction are its most defining feature.
The following diagram illustrates the IEDDA reaction mechanism between TCO and tetrazine.
Your choice between TCO and strained alkynes should be guided by your experimental needs.
Choose TCO for applications demanding maximum speed. Its ultrafast kinetics with tetrazines are ideal for pretargeted imaging and therapy in nuclear medicine, where rapid capture is essential to minimize background and radiation damage [1]. It is also the system of choice for "click-to-release" strategies in targeted drug delivery [1] [4].
Choose strained alkynes (like BCN or DBCO) for superior stability. If your experimental workflow involves prolonged storage of conjugated molecules, exposure to reducing agents (e.g., TCEP, DTT), or a wide range of pH conditions, strained alkynes like norbornene offer more robust performance [2].
Consider the trade-off. The search results consistently highlight a key trade-off: reactivity often comes at the cost of stability [2] [4]. A highly reactive TCO derivative may be less stable in storage or in complex biological milieus compared to a more stable, but slower, strained alkyne.
To make a final decision, you may need to delve deeper into specific product data.